molecular formula C13H18N2 B060838 1-Indan-1-yl-piperazine CAS No. 185678-56-2

1-Indan-1-yl-piperazine

Cat. No.: B060838
CAS No.: 185678-56-2
M. Wt: 202.3 g/mol
InChI Key: PWOUAMWQYHOLIB-UHFFFAOYSA-N
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Description

1-Indan-1-yl-piperazine is a versatile chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a piperazine ring linked to an indane group, a structural motif commonly associated with high affinity for various neurotransmitter receptors. Its primary research value lies in its role as a key intermediate or precursor in the synthesis and development of novel psychoactive substances (NPS) for investigative purposes, particularly those targeting serotonergic pathways, such as the 5-HT1A and 5-HT2A receptor families. Researchers utilize this compound to study structure-activity relationships (SAR), aiding in the design of compounds with modulated receptor binding profiles, selectivity, and metabolic stability. The mechanism of action for derivatives of this scaffold typically involves agonist or antagonist activity at central nervous system (CNS) receptors, making it a critical tool for probing neurochemical pathways, understanding receptor function, and modeling psychiatric conditions in vitro. Supplied with detailed analytical characterization data, including HPLC and NMR spectroscopy, this compound is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12-11(3-1)5-6-13(12)15-9-7-14-8-10-15/h1-4,13-14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOUAMWQYHOLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445703
Record name 1-Indan-1-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185678-56-2
Record name 1-Indan-1-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Indan-1-yl-piperazine synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 1-Indan-1-yl-piperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of this compound (CAS No: 185678-56-2). It includes detailed potential synthetic pathways, experimental protocols, and characterization data, structured to be a valuable resource for professionals in chemical synthesis and drug development.

Compound Overview

This compound is a chemical compound featuring a piperazine ring attached to an indan moiety at the first position. The piperazine ring is a common pharmacophore in drug design, known for its low toxicity and ability to form multiple hydrogen bonds.[1] Derivatives of piperazine have shown a wide range of biological activities.[2][3] The indan group provides a rigid, lipophilic scaffold that can influence the compound's interaction with biological targets.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 185678-56-2[4]
Molecular Formula C₁₃H₁₈N₂[4]
Molecular Weight 202.3 g/mol [4][5]
Boiling Point 92°C at 0.08 mmHg[5]
Flash Point 140.5°C
Exact Mass 202.14700

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound. The first involves a nucleophilic substitution followed by deprotection, and the second utilizes reductive amination.

Pathway 1: Nucleophilic Substitution and Deprotection

This method involves the initial reaction of a protected piperazine with a halo-indan, followed by the removal of the protecting group to yield the final product. A common protecting group for piperazine is the ethoxycarbonyl group.[4]

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection 1_bromo_indan 1-Bromoindane intermediate Ethyl 4-(indan-1-yl)piperazine-1-carboxylate 1_bromo_indan->intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) ethyl_piperazine Ethyl piperazine-1-carboxylate ethyl_piperazine->intermediate intermediate_2 Ethyl 4-(indan-1-yl)piperazine-1-carboxylate final_product This compound intermediate_2->final_product Base Hydrolysis (e.g., KOH) Methanol, Heat

Caption: Synthetic Pathway 1 via Substitution and Deprotection.
Pathway 2: Reductive Amination

A more direct, one-pot approach is the reductive amination of 1-indanone with piperazine. This reaction involves the formation of an enamine or iminium intermediate, which is then reduced in situ.

G 1_indanone 1-Indanone final_product This compound 1_indanone->final_product piperazine Piperazine piperazine->final_product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->final_product Solvent (e.g., DCE) Acid Catalyst (optional)

Caption: Synthetic Pathway 2 via Reductive Amination.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol (Pathway 1)

This protocol is based on the deprotection step mentioned in the literature, with a preceding plausible nucleophilic substitution.[4]

Step 1: Synthesis of Ethyl 4-(indan-1-yl)piperazine-1-carboxylate

  • To a solution of ethyl piperazine-1-carboxylate (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromoindane (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolve the intermediate, ethyl 4-(indan-1-yl)piperazine-1-carboxylate (1.0 eq), in methanol.

  • Add a solution of potassium hydroxide (KOH, 5.0 eq) in methanol.[4]

  • Heat the mixture to reflux and maintain for 4-6 hours until TLC analysis indicates the disappearance of the starting material.[4]

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with dichloromethane (DCM, 3x).

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude product.

  • The final product, this compound, can be further purified by recrystallization or column chromatography. A reported yield for this step is 83%.[4]

Synthesis Protocol (Pathway 2)

This protocol outlines a one-pot reductive amination.

  • Suspend 1-indanone (1.0 eq) and piperazine (1.2 eq) in 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.

  • Stir the reaction at room temperature for 18-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue via column chromatography on silica gel to yield this compound.

Characterization Workflow

A standard workflow for confirming the identity and purity of the synthesized product is essential.

G start Synthesized Crude Product purification Purification (Chromatography/ Recrystallization) start->purification purity_check Purity Assessment (TLC, HPLC, mp) purification->purity_check structure_elucidation Structural Elucidation purity_check->structure_elucidation nmr ¹H & ¹³C NMR structure_elucidation->nmr ms Mass Spectrometry (MS) structure_elucidation->ms ir Infrared (IR) Spectroscopy structure_elucidation->ir final Characterized Product structure_elucidation->final

Caption: General workflow for product characterization.

Characterization Data

Detailed spectroscopic analysis is required to confirm the structure of this compound. The following tables summarize the expected data based on the compound's structure.

Expected ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.15 - 7.30m4HAr-H
~ 4.50t1HIndan C1-H
~ 2.80 - 3.00m5HIndan C3-H₂ , Piperazine N-H , Piperazine C2/C6-H (axial)
~ 2.50 - 2.70m4HPiperazine C3/C5-H
~ 2.30 - 2.45m1HIndan C2-H (one proton)
~ 1.90 - 2.05m1HIndan C2-H (one proton)
Expected ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 145.0Aromatic Quaternary C
~ 142.5Aromatic Quaternary C
~ 128.0Aromatic C H
~ 126.5Aromatic C H
~ 125.0Aromatic C H
~ 124.0Aromatic C H
~ 70.0Indan C 1
~ 52.0Piperazine C 2/C 6
~ 46.5Piperazine C 3/C 5
~ 34.0Indan C 2
~ 30.0Indan C 3
Expected Mass Spectrometry (MS) Data
TechniqueExpected m/zAssignment
ESI-MS203.1546[M+H]⁺
ESI-MS225.1365[M+Na]⁺
EI-MS202[M]⁺
EI-MS117[Indan]⁺ fragment
EI-MS85[Piperazine-H]⁺ fragment
Expected Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Medium, BroadN-H Stretch (secondary amine)
~ 3060 - 3020MediumAromatic C-H Stretch
~ 2950 - 2800StrongAliphatic C-H Stretch
~ 1600, 1480Medium-StrongAromatic C=C Bending
~ 1130StrongC-N Stretch

References

Pharmacological Profile of 1-Indan-1-yl-piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacological profile of 1-Indan-1-yl-piperazine, a heterocyclic amine containing a piperazine moiety attached to an indane scaffold. Due to a lack of direct experimental data for this specific compound in publicly available literature, this profile has been constructed through a detailed analysis of the structure-activity relationships (SAR) of closely related piperazine and indane derivatives. The primary molecular targets for this class of compounds are anticipated to be dopaminergic (D2-like) and serotonergic (5-HT1A and 5-HT2A) receptors. This document outlines the predicted receptor binding affinities, functional activities, and the underlying signaling pathways. Furthermore, it provides detailed experimental protocols for key assays relevant to the pharmacological characterization of such compounds.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. The indane moiety, a bicyclic hydrocarbon, is also a key structural component in various pharmacologically active compounds. The conjunction of these two moieties in this compound suggests a potential for interaction with central nervous system (CNS) targets, particularly neurotransmitter receptors. This guide synthesizes the available data on analogous compounds to build a predictive pharmacological profile for this compound, offering a valuable resource for researchers interested in this chemical space.

Predicted Pharmacological Profile

The pharmacological profile of this compound is predicted based on the activities of structurally similar arylpiperazine and indane-containing ligands.

Predicted Receptor Binding Affinity

Based on the structure-activity relationships of related compounds, this compound is predicted to exhibit affinity for the following receptors:

Table 1: Predicted Receptor Binding Affinities of this compound

Receptor FamilySubtypePredicted Affinity (Ki)Rationale from Analog Data
Dopamine D2-like (D2, D3)Moderate to High (nM range)Arylpiperazine derivatives consistently show high affinity for D2 and D3 receptors. The indane group acts as a lipophilic aryl mimic.
Serotonin 5-HT1AModerate to High (nM range)Many arylpiperazines are potent 5-HT1A receptor ligands.
5-HT2AModerateArylpiperazines often display moderate affinity for 5-HT2A receptors, contributing to the "atypical" antipsychotic profile of some derivatives.
Sigma σ1 and σ2Possible Moderate AffinityPiperazine-containing compounds have been identified as ligands for sigma receptors.
Predicted Functional Activity

The functional activity of this compound at its predicted primary targets is likely to be as follows:

Table 2: Predicted Functional Activity of this compound

ReceptorPredicted Functional ActivityRationale from Analog Data
Dopamine D2 Antagonist or Partial AgonistArylpiperazine derivatives are typically antagonists or partial agonists at D2 receptors, a hallmark of many antipsychotic drugs.
Serotonin 5-HT1A Agonist or Partial AgonistArylpiperazines frequently act as agonists or partial agonists at 5-HT1A receptors, which is associated with anxiolytic and antidepressant effects.
Serotonin 5-HT2A AntagonistAntagonism at 5-HT2A receptors is a common feature of atypical antipsychotics and is thought to mitigate extrapyramidal side effects.

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be required to empirically determine the pharmacological profile of this compound.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for dopamine D2 and serotonin 5-HT1A receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A)

  • Unlabeled competitor (the test compound, this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM haloperidol for D2, 10 µM serotonin for 5-HT1A)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In each well of the microplate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding determinator.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine the functional activity (agonist, antagonist, or inverse agonist) of a compound at G-protein coupled receptors that modulate adenylyl cyclase activity (e.g., D2 receptors, which are Gi-coupled and inhibit adenylyl cyclase).

Objective: To determine if this compound acts as an antagonist at the dopamine D2 receptor.

Materials:

  • Cells stably expressing the D2 receptor (e.g., CHO-K1 cells)

  • Forskolin (an adenylyl cyclase activator)

  • A known D2 receptor agonist (e.g., quinpirole)

  • The test compound (this compound)

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)

  • Cell culture medium and plates

Procedure:

  • Cell Plating: Plate the D2 receptor-expressing cells in a 96-well plate and culture overnight.

  • Compound Addition:

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a fixed concentration of a D2 agonist (e.g., quinpirole at its EC80) in the presence of forskolin.

    • Agonist Mode: Incubate the cells with varying concentrations of this compound in the presence of forskolin.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration. A decrease in the agonist-induced inhibition of cAMP production indicates antagonist activity. Calculate the IC50 value.

    • Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration. A concentration-dependent decrease in forskolin-stimulated cAMP levels would indicate agonist activity. Calculate the EC50 value.

Predicted Signaling Pathways

The interaction of this compound with its predicted primary targets, the D2 and 5-HT1A receptors, would modulate key intracellular signaling cascades.

Dopamine D2 Receptor Signaling

As a predicted antagonist or partial agonist, this compound would modulate the Gi-coupled signaling pathway of the D2 receptor.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Indanylpiperazine This compound (Antagonist) Indanylpiperazine->D2R Blocks ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression Changes CREB->Gene_Expression

Caption: Predicted D2 receptor antagonist signaling pathway.

Serotonin 5-HT1A Receptor Signaling

As a predicted agonist or partial agonist, this compound would activate the Gi-coupled signaling pathway of the 5-HT1A receptor.

HT1A_Signaling_Pathway cluster_membrane Cell Membrane HT1A 5-HT1A Receptor G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Production Inhibited GIRK GIRK Channel K_ion K+ Efflux GIRK->K_ion G_protein->AC Inhibits G_protein->GIRK Activates Serotonin Serotonin Serotonin->HT1A Activates Indanylpiperazine This compound (Agonist) Indanylpiperazine->HT1A Activates ATP ATP ATP->AC Substrate Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Caption: Predicted 5-HT1A receptor agonist signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial pharmacological characterization of a novel compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Primary_Screening Primary Receptor Screening (Broad Panel) Binding_Assay Radioligand Binding Assays (Ki Determination) Primary_Screening->Binding_Assay Identify Hits Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay Characterize Affinity Data_Analysis Data Analysis & SAR Functional_Assay->Data_Analysis Determine Efficacy PK_Studies Pharmacokinetic Studies (ADME) Data_Analysis->PK_Studies Select Lead Compound PD_Models Pharmacodynamic Models (e.g., Behavioral Tests) PK_Studies->PD_Models Tox_Studies Toxicology Studies PD_Models->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization

Caption: High-level experimental workflow for pharmacological profiling.

Conclusion

While direct experimental data for this compound is currently lacking, a predictive pharmacological profile can be constructed based on the extensive literature on related analogs. This compound is anticipated to primarily interact with dopamine D2-like and serotonin 5-HT1A and 5-HT2A receptors, likely acting as a D2 antagonist/partial agonist and a 5-HT1A agonist/partial agonist. This profile suggests potential therapeutic applications in the realm of neuropsychiatric disorders. The experimental protocols and workflows detailed in this guide provide a clear roadmap for the empirical validation and further characterization of this compound and similar novel chemical entities. Further research is warranted to confirm these predictions and to fully elucidate the therapeutic potential of this compound.

An In-Depth Technical Guide to 1-Indan-1-yl-piperazine Derivatives and Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, pharmacological activity, and therapeutic potential of 1-Indan-1-yl-piperazine derivatives, tailored for researchers, scientists, and drug development professionals.

The this compound scaffold is a privileged structural motif in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting the central nervous system (CNS). These compounds have garnered considerable interest due to their ability to modulate key neurotransmitter systems, particularly dopamine and serotonin receptors. This technical guide provides a comprehensive analysis of the synthesis, structure-activity relationships (SAR), and pharmacological properties of this compound derivatives and their analogues. It includes detailed experimental protocols and quantitative data to facilitate further research and development in this promising area.

Core Structure and Pharmacological Rationale

The core structure of these compounds features a piperazine ring attached to the 1-position of an indane moiety. This combination of a rigid indane group and a versatile piperazine ring allows for systematic structural modifications to optimize affinity and selectivity for various biological targets. The piperazine nucleus is a common pharmacophore in many CNS-active drugs, and its substitution pattern significantly influences the pharmacological profile of the resulting molecules. The primary focus of research on this compound derivatives has been on their interaction with dopamine D2 and serotonin 5-HT1A receptors, which are implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.

Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold can be achieved through several synthetic routes. A common approach involves the nucleophilic substitution reaction between 1-indanone and piperazine, followed by reduction of the resulting enamine or direct reductive amination. Another strategy employs the reaction of 1-chloroindane with piperazine. Further derivatization is typically carried out by functionalizing the second nitrogen atom of the piperazine ring.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound derivatives.

G start Starting Materials (1-Indanone, Piperazine) step1 Reductive Amination start->step1 intermediate 1-(Indan-1-yl)piperazine step1->intermediate step2 Derivatization (Alkylation, Acylation, etc.) intermediate->step2 product Target Analogues step2->product

Caption: General synthetic workflow for this compound analogues.

Structure-Activity Relationships (SAR)

Systematic structural modifications of the this compound scaffold have revealed key determinants for affinity and selectivity at dopamine and serotonin receptors.

Substitutions on the Piperazine Nitrogen: The nature of the substituent on the N4-position of the piperazine ring is a critical determinant of pharmacological activity. Long-chain arylpiperazines, for example, have shown high affinity for serotonin receptors. The introduction of different aryl or heteroaryl moieties allows for fine-tuning of the receptor binding profile.

Modifications of the Indane Ring: Substitution on the indane ring can also influence activity. For instance, the introduction of methoxy groups on the indane moiety has been explored in related structures like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, which was found to be a potent acetylcholinesterase inhibitor.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities of selected this compound analogues and related compounds for key CNS receptors.

Table 1: Binding Affinities (Ki, nM) of Indazole-Piperazine Derivatives for Dopamine and Serotonin Receptors

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
1 15.83.919.5
10 12.62.5123
11 72.410.211.2
Data are presented as mean values. These compounds, while not having the precise 1-indan-1-yl moiety, feature a structurally related indazole group and serve as a valuable reference for multi-target affinity.[1][2][3]

Table 2: Functional Activity of Indazole-Piperazine Derivatives

CompoundD2 % Inhibition (at 1µM)5-HT1A EC50 (nM)5-HT2A EC50 (nM)
1 48.529.51023
10 50.819.1>10000
11 21.341.71072
D2 activity is expressed as percent inhibition of dopamine response, indicating antagonistic behavior. 5-HT1A and 5-HT2A activities are presented as EC50 values from cAMP and IP1 accumulation assays, respectively.[1][3]

Experimental Protocols

General Procedure for the Synthesis of 1-(Indan-1-yl)piperazine

A common synthetic route to the core scaffold is reductive amination. To a solution of 1-indanone in a suitable solvent such as methanol or dichloroethane, an equimolar amount of piperazine is added. The reaction mixture is stirred at room temperature to form the enamine intermediate. Subsequently, a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up using an appropriate aqueous solution and extraction with an organic solvent. The crude product is then purified by column chromatography.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., D2, 5-HT1A).

  • Radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Test compounds at various concentrations.

  • Non-specific binding determinator (e.g., a high concentration of an unlabeled ligand like haloperidol for D2).

  • 96-well plates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and either the test compound at varying concentrations or the non-specific binding determinator.

  • Equilibration: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

This compound derivatives primarily exert their effects by modulating G-protein coupled receptors (GPCRs), such as the D2 and 5-HT1A receptors.

Dopamine D2 Receptor Signaling

The D2 receptor is a member of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). D2 receptor activation can also modulate other signaling pathways, including those involving ion channels and the mitogen-activated protein kinase (MAPK) cascade. Antagonists of the D2 receptor block these effects.

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ERK ERK Pathway Gi_o->ERK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CellularResponse CellularResponse PKA->CellularResponse Phosphorylates Targets ERK->CellularResponse Leads to

Caption: Simplified Dopamine D2 Receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is also coupled to Gi/o proteins. Its activation by serotonin or agonists typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, the βγ subunits of the activated G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. 5-HT1A receptor activation can also influence the ERK/MAPK pathway.

G Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Activates Gi_o Gi/o Protein HT1AR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CellularResponse CellularResponse PKA->CellularResponse Phosphorylates Targets GIRK->CellularResponse Hyperpolarization

Caption: Simplified Serotonin 5-HT1A Receptor signaling pathway.

D2-5-HT1A Receptor Heterodimerization

There is growing evidence that D2 and 5-HT1A receptors can form heterodimers, leading to novel signaling properties distinct from the individual receptors.[4] The formation of these heterodimers can alter G-protein coupling and downstream effector activation, providing a potential mechanism for the unique therapeutic effects of compounds that target both receptors. The signaling outcome of D2-5-HT1A heterodimerization is complex and can be cell-type specific, potentially involving a switch in G-protein preference or the recruitment of different downstream signaling molecules.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the development of novel CNS therapeutics. Their versatile scaffold allows for the fine-tuning of their pharmacological profiles to achieve desired multi-target engagement, particularly at dopamine and serotonin receptors. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this chemical series. Future research should focus on systematic SAR studies to optimize potency and selectivity, as well as comprehensive in vivo evaluation to establish the pharmacokinetic and pharmacodynamic properties of lead candidates. A deeper understanding of the signaling pathways modulated by these compounds, especially in the context of receptor heterodimerization, will be crucial for elucidating their mechanisms of action and advancing them towards clinical development.

References

An In-Depth Technical Guide to the Inferred Mechanism of Action of 1-Indan-1-yl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The mechanism of action for 1-Indan-1-yl-piperazine has not been extensively characterized in publicly available literature. This guide provides a putative mechanism of action based on the well-documented pharmacology of structurally analogous compounds, particularly indoline-piperazine derivatives. The primary inferred targets are the dopamine D2 and D4 receptors.

Executive Summary

This compound is a heterocyclic compound featuring an indane moiety linked to a piperazine ring. Based on structure-activity relationship (SAR) studies of closely related analogs, this molecule is hypothesized to function as a competitive antagonist at dopamine D2 and D4 receptors. These receptors are members of the D2-like family of G-protein coupled receptors (GPCRs) and are primarily coupled to the Gαi/o subunit. Antagonism of these receptors by this compound is predicted to block the endogenous ligand dopamine from binding and activating downstream signaling cascades. The primary consequence of this action is the disinhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of the dopaminergic system suggests potential applications in neuropsychiatric disorders.

Inferred Pharmacological Profile

The pharmacological activity of this compound is inferred from studies on indoline-piperazine derivatives. These analogs have demonstrated notable affinity and antagonism at D2 and D4 dopamine receptors.

The following table summarizes the binding affinities (Ki, nM) of key structural analogs of this compound for human dopamine D2 and D4 receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D4 Receptor (Ki, nM)
2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanoneData typically found in specialized literatureData typically found in specialized literature
2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanoneData typically found in specialized literatureData typically found in specialized literature

Note: Specific Ki values for these compounds are reported in medicinal chemistry literature, such as Bioorganic & Medicinal Chemistry Letters.

Signaling Pathways

Dopamine D2 and D4 receptors are coupled to inhibitory G-proteins (Gαi/o). When activated by dopamine, these receptors inhibit the enzyme adenylyl cyclase, which reduces the intracellular concentration of the second messenger cAMP.

As a competitive antagonist, this compound is proposed to bind to the orthosteric site of D2 and D4 receptors without activating them. This prevents dopamine from binding and initiating the Gαi/o-mediated signaling cascade. The blockade of this inhibitory pathway leads to a state of disinhibition, where adenylyl cyclase activity is restored, resulting in increased production of cAMP from ATP.

D2_D4_Antagonist_Pathway Dopamine Dopamine D2R D2R Dopamine->D2R Binds & Activates Indanylpiperazine This compound (Antagonist) Indanylpiperazine->D2R Binds & Blocks ATP ATP AC AC ATP->AC cAMP cAMP (Increased) PKA Protein Kinase A cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Gi Gi D2R->Gi Activates Gi->AC Inhibits AC->cAMP Converts

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing human recombinant dopamine D2 or D4 receptors.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Procedure:

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound (this compound).

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known D2/D4 antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This protocol measures the ability of a test compound to reverse the agonist-induced inhibition of cAMP production, confirming its antagonist activity at Gαi-coupled receptors.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the D2 or D4 receptor in a 96-well plate and culture overnight.

    • On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of the test compound (this compound) for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of a dopamine agonist (e.g., quinpirole) at its EC80 concentration (the concentration that produces 80% of its maximal effect) to all wells except the basal control.

    • Simultaneously, add forskolin to all wells to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Quantify the cAMP concentration in each well based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • The data will show a dose-dependent reversal of the agonist-induced decrease in cAMP. Fit the curve to determine the IC50 value, which represents the concentration of the antagonist that restores the response halfway to the level of forskolin alone.

Conclusion

Based on the analysis of structurally related compounds, this compound is putatively identified as a dopamine D2 and D4 receptor antagonist. Its mechanism of action is inferred to involve the competitive blockade of dopamine binding to these Gαi/o-coupled receptors, leading to an increase in intracellular cAMP levels. This profile suggests that the compound may have modulatory effects on central nervous system pathways regulated by dopamine, warranting further investigation for potential therapeutic applications. The experimental protocols outlined provide a robust framework for the empirical validation of this proposed mechanism.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Indan-1-yl-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 1-indan-1-yl-piperazine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel ligands targeting central nervous system (CNS) receptors. These compounds have shown significant potential in modulating dopaminergic and serotonergic systems, which are implicated in a variety of neuropsychiatric disorders. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of molecules, with a particular focus on their roles as dual ligands for the 5-HT1A and 5-HT7 serotonin receptors. We consolidate quantitative binding data into structured tables, present detailed experimental protocols for key assays, and utilize visualizations to illustrate pharmacophore models, synthetic workflows, and signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel CNS-active agents.

Introduction

The piperazine ring is a versatile heterocyclic moiety frequently incorporated into drug candidates due to its favorable physicochemical properties.[1][2][3] The two nitrogen atoms within the six-membered ring can be readily modified, allowing for fine-tuning of pharmacological activity, solubility, and pharmacokinetic profiles.[1][2] When combined with an indan moiety, the resulting this compound core structure provides a rigid framework that has proven effective for designing ligands with high affinity and selectivity for various CNS receptors, including serotonin (5-HT) and dopamine (D) receptors.[4]

Recent research has highlighted the therapeutic potential of compounds that can simultaneously modulate multiple receptors.[4] Dual 5-HT1A and 5-HT7 receptor ligands, in particular, are being investigated as novel treatments for depression and anxiety, potentially offering improved efficacy and side-effect profiles compared to existing therapies.[4] This guide focuses on the SAR of this compound derivatives, using lead compounds to illustrate how structural modifications influence receptor affinity and functional activity.

Core Structure and Pharmacophore Elements

The pharmacological activity of this compound derivatives is governed by the interplay of four key structural regions. Modifications to any of these regions can significantly impact receptor binding affinity, selectivity, and functional outcome (agonist vs. antagonist).

cluster_0 General Pharmacophore Model Indan Indan Moiety (Region A) Linker Alkyl Linker (Region B) Indan->Linker Controls orientation and rigidity Piperazine Piperazine Core (Region C) Linker->Piperazine Influences affinity and selectivity Terminal_Aryl Terminal Aryl Group (Region D) Piperazine->Terminal_Aryl Critical for receptor subtype interaction

General pharmacophore model for this compound derivatives.
  • Region A (Indan Moiety): This rigid group helps anchor the ligand in the receptor's binding pocket. Substitutions on the aromatic ring or the aliphatic portion can influence lipophilicity and steric interactions.

  • Region B (Alkyl Linker): The length and nature of the chain connecting the indan and piperazine moieties are crucial for achieving the optimal distance and orientation for receptor engagement.

  • Region C (Piperazine Core): This basic nitrogenous core is a common feature in many CNS drugs. It often forms a key hydrogen bond or ionic interaction with an acidic residue (e.g., Aspartate) in the receptor binding site and contributes to the compound's aqueous solubility.[1][2]

  • Region D (Terminal Aryl Group): The nature of the substituent on the distal nitrogen of the piperazine ring is a primary determinant of receptor selectivity. For serotonin receptors, this is often a substituted phenyl or a heteroaromatic ring, such as pyridine.[4]

Structure-Activity Relationship (SAR) Analysis

SAR studies on this scaffold have been driven by modifying the lead compound SYA16263 to optimize its affinity for 5-HT1A and 5-HT7 receptors.[4]

Modifications of the Indan Moiety

The indan portion of the molecule provides a key structural handle for modification. Studies have shown that introducing substituents can drastically alter binding affinity.

  • Substitution on the Aromatic Ring: The addition of a chlorine atom at the 6-position of the indan ring was found to be beneficial. In the case of compound 21 , this modification, combined with others, contributed to a significant increase in affinity for both 5-HT1A and 5-HT7 receptors compared to the lead compound.[4]

  • Substitution on the Aliphatic Ring: Introducing a methyl group at the 2-position of the indanone ring was a key part of the optimization strategy that led to compound 21 .[4] Furthermore, the presence of a ketone at the 1-position of the indan ring (an indanone) was explored. This modification can help to mitigate keto-enol tautomerism.[4]

The Role of the Linker and Terminal Group

The connection between the core scaffold and the terminal aryl group is critical for receptor interaction.

  • Alkyl Linker: A propyl (three-carbon) chain connecting the indan moiety to the piperazine nitrogen appears to be optimal for positioning the pharmacophore elements correctly for high-affinity binding at both 5-HT1A and 5-HT7 receptors.[4]

  • Terminal Aryl Group: A pyridin-2-yl moiety attached to the N4 of the piperazine ring is a key structural element for binding to both 5-HT1A and 5-HT7 receptors.[4] This pharmacophore element is present in many multi-target CNS ligands.

The culmination of these optimization efforts led to the identification of 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21) . This compound exhibits sub-nanomolar affinity for the 5-HT1A receptor and low nanomolar affinity for the 5-HT7 receptor.[4] Functionally, it acts as a full agonist at 5-HT1A receptors and an antagonist at 5-HT7 receptors, a profile that suggests potential as an antidepressant agent.[4]

Quantitative SAR Data

The following table summarizes the in vitro binding affinity data (Ki, expressed in nM) for the lead compound SYA16263 and the optimized compound 21 at key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.

CompoundKey Structural Features5-HT1A Ki (nM)5-HT7 Ki (nM)Receptor Selectivity Profile
SYA16263 Lead compound, deoxygenated azaperone derivative1.190High affinity for 5-HT1A, moderate for 5-HT7.[4]
Compound 21 6-chloro-2-methyl-indan-1-one, propyl linker, pyridinyl-piperazine0.748.4Sub-nanomolar affinity for 5-HT1A and low nanomolar affinity for 5-HT7.[4]

Data sourced from reference[4].

Experimental Protocols

General Synthesis Scheme

The synthesis of this compound derivatives typically involves a multi-step process, beginning with a substituted indane or indanone. A common route involves the alkylation of the indane followed by a nucleophilic substitution reaction with the desired arylpiperazine.

G start Substituted Indanone step1 Step 1: Alkylation (e.g., with 1-bromo-3-chloropropane) Reagents: K2CO3, KI, Toluene, MWAS start->step1 intermediate Halogenated Indanone Intermediate step1->intermediate step2 Step 2: Nucleophilic Substitution (with 1-(pyridin-2-yl)piperazine) Reagents: K2CO3, KI, Toluene, MWAS intermediate->step2 end Final Compound (e.g., Compound 21) step2->end

General synthetic workflow for indanone-piperazine derivatives.[4]
In Vitro Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5][6] The protocol involves measuring the displacement of a specific, high-affinity radiolabeled ligand from the receptor by the test compound.

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor (e.g., 5-HT1A, 5-HT7).

Materials:

  • Receptor Source: Membranes from cultured cells (e.g., HEK293 or CHO) stably expressing the human cloned receptor of interest.

  • Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]5-CT for 5-HT7).

  • Test Compound: The synthesized this compound derivative, dissolved in a suitable solvent (e.g., DMSO) and prepared in serial dilutions.

  • Non-specific Binding Ligand: A high concentration of an unlabeled, known ligand for the target receptor (e.g., 10 µM serotonin) to determine non-specific binding.

  • Incubation Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2).[7]

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

  • Scintillation Counter: A liquid scintillation counter to measure the radioactivity retained on the filters.

Procedure:

  • Preparation: In a 96-well plate, add incubation buffer to all wells.

  • Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Add buffer/vehicle to "total binding" wells and the non-specific binding ligand to "non-specific binding" (NSB) wells.

  • Radioligand Addition: Add the radioligand to all wells at a concentration near its Kd value.

  • Receptor Addition: Initiate the binding reaction by adding the receptor membrane preparation to all wells. The final assay volume is typically 0.5 mL to 1.0 mL.[7][8]

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-120 minutes).[7][8]

  • Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. The filters are washed immediately with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the CPM from the NSB wells from the CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway and Mechanism of Action

Compound 21 's unique profile as a 5-HT1A agonist and a 5-HT7 antagonist suggests a dual mechanism of action. Both receptors are G-protein coupled receptors (GPCRs) that modulate the intracellular levels of cyclic adenosine monophosphate (cAMP).

  • 5-HT1A Receptor (Gi/o-coupled): As an agonist, compound 21 would activate the 5-HT1A receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is a common mechanism for anxiolytic and antidepressant effects.

  • 5-HT7 Receptor (Gs-coupled): As an antagonist, compound 21 would block the constitutive activity or serotonin-induced activation of the 5-HT7 receptor. This prevents the stimulation of adenylyl cyclase, thereby blocking an increase in intracellular cAMP. Antagonism at this receptor has also been linked to pro-cognitive and antidepressant-like effects.

cluster_pathway Dual Serotonergic Modulation by Compound 21 cluster_5HT1A 5-HT1A Pathway cluster_5HT7 5-HT7 Pathway Compound Compound 21 R_5HT1A 5-HT1A Receptor Compound->R_5HT1A Agonist R_5HT7 5-HT7 Receptor Compound->R_5HT7 Antagonist AC_Inhibit Inhibit Adenylyl Cyclase R_5HT1A->AC_Inhibit cAMP_Down ↓ cAMP AC_Inhibit->cAMP_Down Effect_1A Anxiolytic / Antidepressant Effects cAMP_Down->Effect_1A AC_Block Block Stimulation of Adenylyl Cyclase R_5HT7->AC_Block cAMP_Block Blocks ↑ cAMP AC_Block->cAMP_Block Effect_7 Antidepressant / Pro-cognitive Effects cAMP_Block->Effect_7

Proposed signaling mechanism for a dual 5-HT1A agonist / 5-HT7 antagonist.

Conclusion and Future Directions

The this compound scaffold is a highly adaptable framework for developing potent and selective ligands for CNS receptors. SAR studies have successfully identified key structural modifications that enhance affinity for 5-HT1A and 5-HT7 receptors, leading to dual-acting candidates like compound 21 with a promising preclinical profile for treating mood disorders.[4]

Future research in this area should focus on:

  • Improving Selectivity: Further refining the structure to minimize off-target activities, particularly at dopamine receptors, to reduce potential side effects.

  • Pharmacokinetic Optimization: Investigating how modifications affect ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure adequate brain penetration and metabolic stability.[9]

  • Bioisosteric Replacement: Exploring bioisosteres for the piperazine or indan rings to modulate physicochemical properties, potentially improving oral bioavailability or reducing toxicity.[10][11][12]

  • In Vivo Evaluation: Progressing promising candidates through in vivo models of depression and anxiety to validate the therapeutic hypothesis of dual 5-HT1A agonism and 5-HT7 antagonism.

References

The Emergence of 1-Indan-1-yl-piperazine: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of the novel chemical entity, 1-Indan-1-yl-piperazine. First synthesized in 1997, this compound belongs to the broader class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of centrally acting therapeutic agents. This document provides a comprehensive overview of its synthesis, potential biological targets based on structure-activity relationships of related compounds, and the experimental methodologies that underpin its creation. While detailed biological activity data for this specific molecule remains limited in publicly accessible literature, this guide consolidates the available information to provide a foundational understanding for researchers in drug discovery and development.

Introduction

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, recognized for its ability to interact with a variety of biological targets, particularly within the central nervous system (CNS).[1] Derivatives of piperazine have been successfully developed as antipsychotics, antidepressants, anxiolytics, and antihistamines, highlighting the versatility of this heterocyclic scaffold.[1] The indane group, a bicyclic hydrocarbon, when appended to the piperazine ring, introduces a rigid, lipophilic element that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of this compound was first reported in 1997 in the Journal of Medicinal Chemistry by Ahmad, Youssef El, and a team of researchers.[2][3] While the specific therapeutic objective of this initial research is not detailed in the available abstracts, the structural characteristics of the molecule strongly suggest an intended application in CNS drug discovery, likely targeting monoamine neurotransmitter receptors.

Synthesis and Discovery

The seminal work by Ahmad et al. in 1997 outlines the first known synthesis of this compound.[2][3] The primary synthetic route described involves the reaction of 1-chloro-1,2,3,4-tetrahydronaphthalene with piperazine. This nucleophilic substitution reaction is a common and effective method for the N-alkylation of piperazines.

General Synthetic Pathway

Based on established chemical principles and related syntheses, a probable reaction workflow for the preparation of this compound is depicted below. This pathway represents a logical synthetic approach, though the precise reaction conditions and purification methods would be detailed in the original 1997 publication.

G cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_product Final Product Indanone 1-Indanone Indanyl_piperazine_carboxylate 1-Piperazinecarboxylic acid, 4-(2,3-dihydro-1H-inden-1-yl)-, ethyl ester Indanone->Indanyl_piperazine_carboxylate [1] Reductive Amination with ethyl piperazine-1-carboxylate Piperazine Piperazine Final_Product This compound Indanyl_piperazine_carboxylate->Final_Product [2] Hydrolysis/Decarboxylation

Probable Synthetic Workflow for this compound.
Experimental Protocols

While the full experimental details from the original publication are not accessible, a general protocol for the key synthetic steps can be inferred from standard organic chemistry practices.

Step 1: Reductive Amination to form Ethyl 4-(1-indanyl)piperazine-1-carboxylate

This step likely involves the reaction of 1-indanone with ethyl piperazine-1-carboxylate in the presence of a reducing agent.

  • Materials: 1-indanone, ethyl piperazine-1-carboxylate, a suitable solvent (e.g., methanol, dichloromethane), and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).

  • Procedure:

    • Dissolve 1-indanone and ethyl piperazine-1-carboxylate in the chosen solvent.

    • Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture for a sufficient period (typically several hours to overnight) to ensure complete reaction.

    • Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography.

Step 2: Hydrolysis and Decarboxylation to yield this compound

The ethyl carbamate protecting group is removed to yield the final product.

  • Materials: Ethyl 4-(1-indanyl)piperazine-1-carboxylate, a strong base (e.g., potassium hydroxide), and a suitable solvent (e.g., ethanol, methanol).

  • Procedure:

    • Dissolve the carbamate intermediate in the alcoholic solvent.

    • Add a concentrated aqueous solution of the base.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

    • Upon completion, cool the reaction mixture and neutralize with an acid.

    • Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate under reduced pressure.

    • Further purification may be achieved by recrystallization or column chromatography.

Potential Biological Activity and Mechanism of Action

Predicted Receptor Affinities

Based on the structure-activity relationships of similar arylpiperazine derivatives, it is hypothesized that this compound may interact with the following receptors:

Receptor FamilySpecific Subtypes (Hypothesized)Potential Effect
Serotonin (5-HT) 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7Agonist, Antagonist, or Partial Agonist
Dopamine (D) D2, D3, D4Antagonist or Partial Agonist
Adrenergic (α) α1, α2Antagonist

Table 1: Hypothesized Receptor Affinities for this compound.

Postulated Signaling Pathways

The interaction of arylpiperazines with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, can modulate various downstream signaling cascades. A potential mechanism of action, should this compound act as an antagonist at the D2 dopamine receptor, is illustrated below.

G cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds Indanyl_piperazine This compound (Antagonist) Indanyl_piperazine->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Hypothesized D2 Receptor Antagonist Signaling Pathway.

In this scenario, by blocking the binding of dopamine to the D2 receptor, this compound would prevent the inhibition of adenylate cyclase, leading to a downstream modulation of cellular signaling. Similar diagrams could be constructed for its potential interactions with various serotonin receptor subtypes, which often couple to different G-proteins (Gq/11 or Gs) and activate distinct second messenger systems.

Conclusion and Future Directions

This compound represents an intriguing molecule at the intersection of two pharmacologically significant scaffolds. Its initial synthesis in 1997 laid the groundwork for potential exploration into its therapeutic applications, likely within the realm of CNS disorders. While a detailed public record of its biological activity is currently lacking, the structural analogy to numerous known psychoactive agents suggests a high probability of interaction with monoaminergic neurotransmitter systems.

Future research should focus on:

  • Re-synthesis and purification of this compound to enable comprehensive biological evaluation.

  • In vitro receptor binding assays to determine its affinity and selectivity for a panel of CNS targets, including serotonin, dopamine, and adrenergic receptors.

  • Functional assays to characterize the nature of its interaction with identified targets (i.e., agonist, antagonist, partial agonist, or inverse agonist).

  • In vivo studies in relevant animal models to assess its pharmacokinetic profile and potential therapeutic efficacy.

The elucidation of the complete pharmacological profile of this compound could unveil a novel chemical entity with potential for the treatment of various neurological and psychiatric conditions. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Indan-1-yl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Indan-1-yl-piperazine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established protocols for determining key physicochemical parameters. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known pharmacology of related piperazine and indanone derivatives.

Core Physicochemical Properties

This compound, with the chemical formula C₁₃H₁₈N₂, is a derivative of piperazine featuring an indanyl group attached to one of the nitrogen atoms of the piperazine ring. A summary of its known and calculated physicochemical properties is presented below.

Data Presentation
PropertyValueSource
Molecular Formula C₁₃H₁₈N₂PubChem[1]
Molecular Weight 202.30 g/mol PubChem[1]
IUPAC Name 1-(2,3-dihydro-1H-inden-1-yl)piperazinePubChem[1]
CAS Number 185678-56-2Chemsrc[2], PubChem[1]
Boiling Point 92°C at 0.08 mmHgChemsrc[3]
Flash Point 140.5°CChemsrc[3]
Density 1.089 g/cm³Chemsrc[3]
logP (calculated) 1.84580Chemsrc[3]
Melting Point Not available
pKa Not available
Aqueous Solubility Not available

Experimental Protocols

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically with a rapid ramp to near the expected melting point, followed by a slower ramp (1-2°C per minute) to allow for accurate determination.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow (0.5-2°C).

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. As a basic compound with two nitrogen atoms, this compound is expected to have two pKa values.

Methodology: Potentiometric Titration

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points on the curve.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's bioavailability.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of solid this compound is added to a known volume of purified water (or a buffer of a specific pH) in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the structural motifs of piperazine and indanone are present in numerous biologically active compounds. This suggests potential pharmacological activities for the title compound.

Potential Activities:

  • Dopamine Receptor Antagonism: Many piperazine derivatives are known to interact with dopamine receptors. Indoline and piperazine-containing compounds have been identified as mixed D₂/D₄ receptor antagonists[4].

  • Antidepressant and Anxiolytic Effects: Piperazine derivatives are central to the mechanism of action of several antidepressant and anxiolytic drugs, often through modulation of monoamine pathways[5].

  • Anti-inflammatory and Analgesic Activity: Some piperazine and indanone derivatives have demonstrated anti-inflammatory and analgesic properties[6][7].

  • Antimicrobial and Antifungal Activity: The piperazine scaffold is found in various compounds with antimicrobial and antifungal properties[8][9].

Visualizations

The following diagrams illustrate a generalized experimental workflow for physicochemical characterization and a potential signaling pathway based on the known pharmacology of related compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point pka pKa Determination purification->pka solubility Aqueous Solubility (Shake-Flask) purification->solubility data_table Tabulation of Physicochemical Data melting_point->data_table pka->data_table solubility->data_table

Figure 1. Experimental workflow for the synthesis and physicochemical characterization of this compound.

potential_signaling_pathway compound This compound (Hypothetical Ligand) receptor Dopamine D2/D4 Receptor compound->receptor Antagonist Activity g_protein G-protein Coupling (Gi/Go) receptor->g_protein adenylyl_cyclase Adenylyl Cyclase (Inhibition) g_protein->adenylyl_cyclase camp Decreased cAMP Production adenylyl_cyclase->camp downstream Modulation of Downstream Signaling (e.g., PKA, CREB) camp->downstream cellular_response Altered Neuronal Excitability downstream->cellular_response

Figure 2. A hypothetical signaling pathway for this compound as a dopamine receptor antagonist.

References

1-Indan-1-yl-piperazine: An Unexplored Moiety with Latent Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of dedicated research on the specific therapeutic applications of 1-Indan-1-yl-piperazine. Despite the well-documented and diverse pharmacological activities of its constituent chemical scaffolds—the indane and piperazine rings—this particular combination appears to be a largely uninvestigated entity in the realm of drug discovery and development. This technical guide, therefore, serves to highlight the potential therapeutic avenues for this compound based on the established biological profiles of related compounds, while underscoring the critical need for empirical investigation to unlock its true pharmacological value.

Core Chemical Structure and Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₃H₁₈N₂. Its structure features a piperazine ring linked to an indane group at the 1-position.

PropertyValue
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol
CAS Number 185678-56-2

The synthesis of this compound has been described in the scientific literature, for instance, in a 1997 publication in the Journal of Medicinal Chemistry. The synthesis typically involves the reaction of 1-indanone with piperazine, followed by reduction.

Inferred Therapeutic Potential: A Landscape of Possibilities

The therapeutic potential of this compound can be extrapolated from the known biological activities of the piperazine and indanone nuclei. Piperazine and its derivatives are ubiquitous in medicinal chemistry, forming the backbone of numerous drugs with a wide array of applications.[1][2] Similarly, the indanone scaffold is present in various biologically active molecules.

Central Nervous System (CNS) Applications

The piperazine moiety is a well-known pharmacophore for CNS-active drugs, particularly those targeting monoaminergic systems.[1][2] Many piperazine-containing compounds exhibit antidepressant, anxiolytic, and antipsychotic properties.[1][2] This is often attributed to their ability to interact with dopamine and serotonin receptors. Given this precedent, this compound is a prime candidate for investigation into its potential as a novel CNS agent.

CNS_Potential cluster_compound This compound cluster_targets Potential CNS Targets cluster_effects Potential Therapeutic Effects Compound This compound D_Receptors Dopamine Receptors Compound->D_Receptors S_Receptors Serotonin Receptors Compound->S_Receptors Antipsychotic Antipsychotic D_Receptors->Antipsychotic Antidepressant Antidepressant S_Receptors->Antidepressant Anxiolytic Anxiolytic S_Receptors->Anxiolytic

Anti-inflammatory and Analgesic Properties

Derivatives of piperazine have also been explored for their anti-inflammatory and analgesic effects.[3] The mechanism of action in these cases can be varied, but often involves modulation of inflammatory pathways. The indanone moiety, too, is found in compounds with anti-inflammatory activity. Therefore, it is plausible that this compound could exhibit similar properties.

Anticancer Potential

The piperazine ring is a common structural motif in a number of anticancer agents.[4] Its presence can confer favorable pharmacokinetic properties and allow for interactions with various targets within cancer cells. While less common, some indanone derivatives have also shown promise in oncology. The potential for this compound as an anticancer agent warrants investigation.

The Path Forward: A Call for Experimental Validation

The therapeutic applications discussed above are purely hypothetical and based on the activities of structurally related compounds. To establish a definitive pharmacological profile for this compound, a systematic and rigorous experimental workflow is essential.

Experimental_Workflow Synthesis Synthesis and Characterization In_Vitro In Vitro Screening (Binding Assays, Enzyme Assays) Synthesis->In_Vitro Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Reporter Assays) In_Vitro->Cell_Based In_Vivo In Vivo Animal Models (Efficacy and Toxicity) Cell_Based->In_Vivo PK_PD Pharmacokinetic and Pharmacodynamic Studies In_Vivo->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Suggested Experimental Protocols
  • High-Throughput Screening (HTS): To broadly assess the biological activity of this compound, it should be screened against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.

  • Receptor Binding Assays: Based on the prevalence of CNS activity in piperazine derivatives, competitive radioligand binding assays should be conducted for a panel of dopamine and serotonin receptor subtypes.

  • Enzyme Inhibition Assays: To explore potential anti-inflammatory or anticancer effects, assays for key enzymes such as cyclooxygenases (COX-1/COX-2) and various protein kinases should be performed.

  • In Vitro Cytotoxicity Assays: The compound should be tested against a panel of cancer cell lines to determine its potential as an anticancer agent.

  • In Vivo Models: Should promising in vitro activity be identified, subsequent studies in appropriate animal models of disease (e.g., models of depression, inflammation, or cancer) would be necessary to evaluate efficacy and safety.

Conclusion

This compound represents a significant gap in the current landscape of medicinal chemistry research. While the individual components of its structure suggest a high probability of biological activity, the absence of specific studies means its therapeutic potential remains unrealized. The synthesis of this compound is documented, providing a clear starting point for a thorough pharmacological investigation. The research community is encouraged to undertake the necessary in vitro and in vivo studies to elucidate the biological properties of this compound. Such research could uncover a novel therapeutic agent with applications in a range of diseases, from neurological disorders to cancer. Until such data is generated, any discussion of its therapeutic applications must remain in the realm of informed speculation.

References

In Silico Modeling of 1-Indan-1-yl-piperazine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the interactions of 1-Indan-1-yl-piperazine derivatives with biological targets. In the ever-evolving landscape of drug discovery, computational approaches have become indispensable for accelerating the identification and optimization of lead compounds. This document serves as a practical resource, detailing the core principles, experimental protocols, and data interpretation strategies for the computational analysis of this important chemical scaffold.

The this compound moiety is a key pharmacophore found in a variety of biologically active compounds. Understanding its interaction profile at a molecular level is crucial for designing novel therapeutics with enhanced potency and selectivity. This guide will delve into the application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling to elucidate these interactions.

While direct and extensive in silico studies on this compound itself are not widely published, this guide will draw upon established protocols and data from structurally related piperazine derivatives to provide a robust framework for researchers. The methodologies and data presentation formats described herein are directly applicable to the study of this compound and its analogs.

Data Presentation: Quantitative Analysis of Piperazine Derivatives

The effective presentation of quantitative data is paramount for comparative analysis and the derivation of meaningful structure-activity relationships. The following tables exemplify how to structure data from in silico and in vitro assays for piperazine derivatives.

Table 1: Molecular Docking Scores of Piperazine Derivatives Targeting EGFR Kinase

Compound IDG-Score (kcal/mol)Glide Energy (kcal/mol)H-Bond Interactions (Residues)Pi-Pi Stacking (Residues)
18i --Met793-

Data presented is for illustrative purposes based on a study of piperazine-tethered thiophene-3-carboxamide selenides as EGFR kinase inhibitors.[1]

Table 2: In Vitro Cytotoxicity of Piperazine Derivatives against Cancer Cell Lines

Compound IDA-549 (IC50, µM)HCT-116 (IC50, µM)MIAPaCa-2 (IC50, µM)
C-4 33.2011.33-
C-5 21.2245.89-
C-14 --<1
Gefitinib (Standard) 16.5610.51-

Data from a study on 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide and related derivatives.[2]

Table 3: QSAR Model Statistics for Piperazine-Based Renin Inhibitors

ParameterValue
R² (Correlation Coefficient)0.846
Q² (Cross-validation Coefficient)0.818
pred_R² (Predictive R²)0.821

This table illustrates the statistical validation of a QSAR model, indicating its predictive power for a series of piperazine and keto piperazine derivatives as renin inhibitors.[3]

Experimental and Computational Protocols

This section provides detailed methodologies for key in silico experiments. These protocols are synthesized from various studies on piperazine derivatives and can be adapted for the analysis of this compound compounds.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using tools like the Protein Preparation Wizard in Schrödinger Maestro. This involves removing water molecules, adding hydrogens, assigning bond orders, and minimizing the structure.

    • Define the active site grid for docking based on the co-crystallized ligand or known binding sites.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives.

    • Use a tool like LigPrep in the Schrödinger suite to generate low-energy 3D conformations of the ligands, considering different ionization states at physiological pH.

  • Docking Simulation:

    • Perform docking using software such as Glide, AutoDock, or GOLD.

    • For Glide, use the Standard Precision (SP) or Extra Precision (XP) mode.

    • Analyze the docking poses based on scoring functions (e.g., G-Score, Glide Energy) and visually inspect the interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

QSAR Modeling Protocol

QSAR models correlate the chemical structure of compounds with their biological activity.

  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 values).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • Calculate molecular descriptors for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electronic properties). Software like Dragon or the QikProp module in Schrödinger can be used.

  • Model Development and Validation:

    • Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR equation.

    • Validate the model using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with the test set (pred_R²). A robust model will have high R², Q², and pred_R² values.

Pharmacophore Modeling Protocol

A pharmacophore model defines the essential 3D arrangement of chemical features necessary for biological activity.

  • Hypothesis Generation:

    • Align a set of active this compound derivatives.

    • Use software like PHASE or Catalyst to generate pharmacophore hypotheses based on common features such as hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, and charged centers.

  • Model Validation:

    • Score the generated hypotheses based on their ability to identify active compounds and exclude inactive ones from a database.

    • Validate the best pharmacophore model using a test set of compounds with known activities.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC database) to identify novel molecules with the desired chemical features that may exhibit similar biological activity.

Visualizing In Silico Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for the in silico techniques discussed.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis cluster_output Output Receptor Receptor 3D Structure (PDB) PrepReceptor Prepare Receptor Receptor->PrepReceptor Ligands Ligand 2D Structures PrepLigands Prepare Ligands (3D) Ligands->PrepLigands Docking Molecular Docking PrepReceptor->Docking PrepLigands->Docking Analysis Analyze Poses & Scores Docking->Analysis BindingMode Identify Binding Mode Analysis->BindingMode Lead Lead Compound Identification BindingMode->Lead

Caption: A generalized workflow for molecular docking studies.

QSAR_Workflow cluster_data Data Collection cluster_model Model Building cluster_validation Validation cluster_application Application Dataset Dataset of Compounds & Activity Split Split into Training & Test Sets Dataset->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Model Develop QSAR Model Descriptors->Model Internal Internal Validation (Q²) Model->Internal External External Validation (pred_R²) Model->External Predict Predict Activity of New Compounds External->Predict

Caption: A typical workflow for developing a QSAR model.

Pharmacophore_Workflow cluster_generation Generation cluster_validation Validation cluster_screening Screening cluster_hits Output Actives Set of Active Compounds Generate Generate Hypotheses Actives->Generate Validate Validate with Test Set Generate->Validate Screen Virtual Screening of Databases Validate->Screen Hits Identify Novel Hit Compounds Screen->Hits

Caption: A standard workflow for pharmacophore modeling and virtual screening.

This technical guide provides a foundational understanding and practical framework for the in silico modeling of this compound interactions. By leveraging the detailed protocols and illustrative data, researchers can effectively apply these computational techniques to accelerate their drug discovery efforts in this chemical space.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Indan-1-yl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 1-Indan-1-yl-piperazine. The methodologies described are based on established analytical techniques for piperazine derivatives and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a substituted piperazine derivative. The piperazine scaffold is a common feature in a wide array of biologically active compounds, exhibiting properties that range from antimicrobial and anticancer to central nervous system effects such as anxiolytic and antidepressant activities.[1][2][3] Accurate quantification of this compound in various matrices, particularly in biological fluids and pharmaceutical formulations, is essential for pharmacokinetic studies, quality control, and drug development.

This application note outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing a starting point for the development of robust and reliable quantitative methods.

Analytical Methods and Protocols

While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar piperazine derivatives and are recommended for adaptation and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes with a suitable chromophore. Since the piperazine moiety itself does not have a strong UV absorbance, derivatization is often employed to enhance detection.[4][5][6]

Proposed HPLC-UV Protocol with Pre-Column Derivatization

This protocol utilizes dansyl chloride for pre-column derivatization to enable sensitive UV detection.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an appropriate internal standard (e.g., a structurally similar piperazine derivative not present in the sample).

    • Perform protein precipitation by adding 400 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of derivatization buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).

  • Derivatization:

    • Add 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile) to the reconstituted sample.

    • Vortex and incubate at 60°C for 30 minutes in the dark.

    • Cool to room temperature and add 50 µL of a quenching reagent (e.g., 2% methylamine solution) to react with excess dansyl chloride.

    • Vortex for 1 minute.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[4]

    • Injection Volume: 10 µL.[4]

    • Detection: UV detector at a wavelength determined by the absorption maximum of the dansyl derivative (typically around 340 nm).[4]

Experimental Workflow for HPLC-UV Quantification

G Experimental Workflow for HPLC-UV Quantification of this compound sample Plasma Sample Collection is_addition Internal Standard Spiking sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Buffer evaporation->reconstitution derivatization Derivatization (Dansyl Chloride) reconstitution->derivatization quenching Reaction Quenching derivatization->quenching filtration Syringe Filtration quenching->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the quantification of this compound, particularly in complex matrices. Derivatization is often necessary to improve the volatility and chromatographic behavior of piperazine compounds.

Proposed GC-MS Protocol

  • Sample Preparation (Plasma/Urine):

    • Perform solid-phase extraction (SPE) for sample clean-up and concentration. A mixed-mode cation exchange cartridge is recommended.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample and wash with an appropriate solvent (e.g., water, then methanol).

    • Elute the analyte with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).[7]

    • Evaporate the eluate to dryness under nitrogen.

  • Derivatization:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).[7]

    • Incubate at 70°C for 30 minutes.[7]

    • Cool to room temperature and evaporate to dryness.

    • Reconstitute in a suitable solvent (e.g., 100 µL of ethyl acetate) for injection.[7]

  • GC-MS Conditions:

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

    • Oven Temperature Program: Start at 120°C, hold for 1 minute, ramp to 300°C at a suitable rate (e.g., 10-20°C/min), and hold for 2-5 minutes.[8]

    • Injector Temperature: 280°C.

    • MS Transfer Line Temperature: 280°C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte and internal standard.

Experimental Workflow for GC-MS Quantification

G Experimental Workflow for GC-MS Quantification of this compound sample Biological Sample (Plasma or Urine) spe Solid-Phase Extraction (SPE) sample->spe evaporation1 Eluate Evaporation spe->evaporation1 derivatization Derivatization (TFAA) evaporation1->derivatization evaporation2 Post-Derivatization Evaporation derivatization->evaporation2 reconstitution Reconstitution in Solvent evaporation2->reconstitution gcms_analysis GC-MS Analysis reconstitution->gcms_analysis

Caption: Workflow for GC-MS analysis including SPE and derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and high-throughput capabilities. This method may not require derivatization.

Proposed LC-MS/MS Protocol

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 20 µL of an internal standard solution (a stable isotope-labeled analog of this compound is ideal).

    • Perform protein precipitation with 800 µL of methanol.[9]

    • Vortex for 5 minutes and centrifuge at 12,000 x g for 10 minutes.[9]

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.[9]

    • Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 50% methanol in water).[9]

    • Vortex and centrifuge before injecting into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for better resolution and faster analysis times.

    • Column: A C18 or HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.[9]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺ of this compound, and product ions will be determined by infusion and fragmentation experiments.

Experimental Workflow for LC-MS/MS Quantification

G Experimental Workflow for LC-MS/MS Quantification sample Plasma Sample is_addition Internal Standard Addition sample->is_addition precipitation Protein Precipitation (Methanol) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcmsms_analysis LC-MS/MS Analysis reconstitution->lcmsms_analysis

Caption: A typical bioanalytical workflow for LC-MS/MS quantification.

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters that should be assessed for any quantitative analytical method. The values provided are representative targets based on literature for similar piperazine derivatives.

ParameterHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Linearity (r²) > 0.998[4]> 0.99[10]> 0.99[9][11]
Limit of Detection (LOD) ~30 ppm[4]2.5 - 5.0 µg/mL[10]0.4 - 1.6 µg/kg[12]
Limit of Quantification (LOQ) ~90 ppm[4]0.125 - 0.5 µg/mL1.0 - 5.2 µg/kg[12]
Precision (%RSD) < 2% (Intra-day)[4]< 2% (Intra-day & Inter-day)[10]< 15%[9][11]
Accuracy (% Recovery) 95 - 110%[4]Not specified85 - 115%[9][11]
Matrix Effect Not applicableTo be assessedTo be assessed
Stability To be assessedTo be assessedTo be assessed

Potential Signaling Pathways

While specific signaling pathways for this compound are not well-documented, many psychoactive piperazine derivatives are known to interact with various monoamine neurotransmitter systems.[13][14] A common mechanism involves the modulation of serotonergic, dopaminergic, and adrenergic receptors. The diagram below illustrates a generalized signaling pathway that could be relevant for this class of compounds.

Generalized Signaling Pathway for Psychoactive Piperazines

G Generalized Signaling Pathway for Psychoactive Piperazines cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (SERT, DAT, NET) reuptake Neurotransmitter Reuptake transporter->reuptake receptor Postsynaptic Receptor (e.g., 5-HT, DA, NE) signaling Downstream Signaling (e.g., cAMP, IP3/DAG) receptor->signaling response Cellular Response signaling->response piperazine This compound (or related piperazine) piperazine->transporter Inhibition piperazine->receptor Agonism/ Antagonism

Caption: A representative diagram of potential psychoactive piperazine interactions.

Conclusion

The analytical methods and protocols presented in this application note provide a robust starting point for the quantitative analysis of this compound. The choice of method will depend on the required sensitivity, the nature of the sample matrix, and the available instrumentation. It is imperative that any chosen method undergoes a thorough validation process to ensure its accuracy, precision, and reliability for its intended application in research and drug development. Further investigation into the specific pharmacological and biological activities of this compound is warranted to elucidate its precise mechanisms of action and signaling pathways.

References

Application Notes and Protocols for 1-Indan-1-yl-piperazine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the general understanding of piperazine-containing compounds and their common targets, such as dopamine and serotonin receptors. Specific experimental data for 1-Indan-1-yl-piperazine is not widely available in the public domain. Therefore, the quantitative data presented is illustrative and should be considered hypothetical.

Application Notes

Introduction

This compound is a molecule possessing structural motifs commonly found in ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The indane group can confer selectivity and affinity for receptor binding pockets, while the piperazine moiety is a versatile scaffold in medicinal chemistry known for its interactions with aminergic receptors. These characteristics suggest that this compound may be a valuable tool for in vitro pharmacological studies to elucidate its receptor binding profile and functional activity.

Potential Applications

  • Receptor Binding Affinity and Selectivity Profiling: Determining the binding affinity (Ki) of this compound for a panel of dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.) receptor subtypes to identify its primary targets and selectivity profile.

  • Functional Activity Characterization: Assessing whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptors by measuring downstream signaling events, such as cyclic adenosine monophosphate (cAMP) accumulation, calcium mobilization, or GTPγS binding.

  • Mechanism of Action Studies: Investigating the mode of action of this compound, for example, by determining if it is a competitive or non-competitive antagonist.

  • Lead Compound for Drug Discovery: Serving as a scaffold for the development of novel therapeutic agents targeting neuropsychiatric or other disorders where dopamine and serotonin receptors are implicated.

Quantitative Data Summary

The following tables present hypothetical data for "Compound I (this compound)" to illustrate its potential pharmacological profile.

Table 1: Receptor Binding Affinity of Compound I

Receptor SubtypeRadioligandKi (nM)
Dopamine D2[³H]-Spiperone15.3
Dopamine D3[³H]-Spiperone5.8
Dopamine D4[³H]-Spiperone45.7
Serotonin 5-HT1A[³H]-8-OH-DPAT22.1
Serotonin 5-HT2A[³H]-Ketanserin89.4

Table 2: Functional Activity of Compound I

Receptor SubtypeAssay TypeFunctional ResponseEC50 / IC50 (nM)
Dopamine D2cAMP InhibitionAntagonistIC50 = 25.6
Dopamine D3GTPγS BindingPartial AgonistEC50 = 12.3
Serotonin 5-HT1AcAMP InhibitionAntagonistIC50 = 48.9
Serotonin 5-HT2ACalcium MobilizationAntagonistIC50 = 150.2

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).

  • [³H]-Spiperone (Radioligand).

  • Haloperidol (Reference compound).

  • Test Compound (this compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and haloperidol in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (final concentration ~0.2 nM), and 50 µL of the test compound or reference compound solution.

  • For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).

  • Add 50 µL of the D2 receptor-containing membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value using appropriate software (e.g., GraphPad Prism) by applying the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for Dopamine D2 Receptor (Antagonist Mode)

This protocol is designed to assess the antagonist effect of a test compound on the dopamine D2 receptor-mediated inhibition of cAMP production.

Materials:

  • A stable cell line co-expressing the human dopamine D2 receptor and a luminescent or fluorescent cAMP biosensor (e.g., GloSensor™ or HTRF® cAMP assay).

  • Forskolin (Adenylyl cyclase activator).

  • Quinpirole (D2 receptor agonist).

  • Test Compound (this compound).

  • Assay Buffer/Cell Culture Medium (e.g., HBSS or DMEM).

  • White or black 96-well microplates (depending on the detection method).

  • Luminometer or fluorescence plate reader.

Procedure:

  • Seed the cells in the appropriate 96-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Pre-incubate the cells with the test compound for 15-30 minutes at 37°C.

  • Add a fixed concentration of quinpirole (e.g., its EC80 concentration) to all wells except the basal control.

  • Add forskolin to all wells to stimulate cAMP production.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells (if required by the assay kit) and add the detection reagents according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal.

  • Calculate the percent inhibition of the quinpirole response by the test compound and determine the IC50 value.

Visualizations

G Experimental Workflow: Radioligand Binding Assay prep Prepare Reagents: - Serial dilutions of Test Compound - Radioligand solution - Receptor membranes plate Plate Setup (96-well): - Add Assay Buffer - Add Radioligand - Add Test Compound/Controls prep->plate membranes Add Receptor Membranes to Wells plate->membranes incubate Incubate at Room Temperature (60-90 minutes) membranes->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine Ki value count->analyze

Caption: Workflow for a competitive radioligand binding assay.

G Signaling Pathway: Gi/o-Coupled GPCR Ligand Agonist (e.g., Dopamine) Receptor D2 Receptor (Gi/o-coupled GPCR) Ligand->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates substrates

Caption: Simplified Gi/o-coupled GPCR signaling pathway.

G Logical Relationship: In Vitro Screening Cascade primary Primary Screen: Radioligand Binding Assay (e.g., D2, D3, 5-HT1A, 5-HT2A) hits Identify 'Hits' (Compounds with Ki < 100 nM) primary->hits secondary Secondary Screen: Functional Assays (cAMP, Calcium Mobilization) hits->secondary characterize Characterize Activity (Agonist vs. Antagonist) secondary->characterize selectivity Selectivity Profiling: Binding to wider panel of receptors characterize->selectivity lead Lead Candidate selectivity->lead

Caption: A typical in vitro screening cascade for a novel compound.

Application Notes and Protocols for In Vivo Studies of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Piperazine and its derivatives are a versatile class of compounds with a broad spectrum of pharmacological activities. In vivo studies of various piperazine derivatives have demonstrated their potential as therapeutic agents in several key areas:

  • Neuropharmacology: Many piperazine derivatives exhibit significant effects on the central nervous system (CNS). In vivo studies have highlighted their potential as antidepressant, anxiolytic, and neuroprotective agents. For instance, some derivatives have shown efficacy in animal models of depression, such as the forced swim test, by reducing immobility time.[1] Others have demonstrated neuroprotective effects in models of neurotoxicity.[2]

  • Anti-inflammatory and Analgesic Effects: A number of piperazine derivatives have been investigated for their anti-inflammatory and analgesic properties.[1][3] In vivo models such as carrageenan-induced paw edema and acetic acid-induced writhing are commonly employed to evaluate these effects. These studies have shown that certain piperazine compounds can significantly reduce inflammation and alleviate pain, suggesting their potential in managing inflammatory disorders and pain.[3]

  • Anthelmintic Activity: Historically, piperazine and its salts have been widely used as anthelmintic agents to treat parasitic worm infections.[4] Their mechanism of action often involves paralysis of the parasites, allowing them to be expelled from the host's body.[4]

  • Anticancer Properties: More recently, novel piperazine derivatives have been synthesized and evaluated for their anticancer activity.[5][6] In vivo studies using animal models of cancer are crucial to determine the efficacy and safety of these compounds as potential chemotherapeutic agents.

The diverse pharmacological profile of piperazine derivatives underscores the importance of comprehensive in vivo evaluation to characterize their therapeutic potential and understand their mechanisms of action.

Experimental Protocols

The following are detailed protocols for key in vivo experiments commonly used to assess the pharmacological activities of piperazine derivatives.

Forced Swim Test (FST) for Antidepressant Activity

This model is widely used to screen for potential antidepressant activity.

Principle: The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the duration of active, escape-oriented behaviors and decrease the duration of immobility.

Materials:

  • Cylindrical water tank (40-50 cm high, 20 cm in diameter)

  • Water at 23-25°C

  • Test compound (1-Indan-1-yl-piperazine)

  • Vehicle control (e.g., saline, 0.5% carboxymethylcellulose)

  • Positive control (e.g., Fluoxetine)

  • Stopwatch

  • Animal holding cages

  • Mice or rats

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Pre-test Session (Day 1): Individually place each animal in the water cylinder for a 15-minute period. This session is for habituation.

  • Drug Administration (Day 2): 24 hours after the pre-test session, administer the test compound, vehicle, or positive control to different groups of animals. The route of administration (e.g., intraperitoneal, oral) and dosage should be determined based on preliminary studies.

  • Test Session (Day 2): 30-60 minutes after drug administration (depending on the route), place the animals individually back into the water cylinder for a 6-minute test session.

  • Data Collection: Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a classic model for evaluating acute inflammation.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is indicative of its anti-inflammatory potential.

Materials:

  • Pletysmometer or digital calipers

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound (this compound)

  • Vehicle control

  • Positive control (e.g., Indomethacin)

  • Rats or mice

Procedure:

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.

  • Drug Administration: Administer the test compound, vehicle, or positive control to different groups of animals.

  • Induction of Inflammation: 30-60 minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. Statistical significance can be determined using ANOVA.

Acetic Acid-Induced Writhing for Analgesic Activity

This model is used to screen for peripheral analgesic activity.

Principle: Intraperitoneal injection of a dilute acetic acid solution causes abdominal constrictions (writhing) in mice. The number of writhes is counted, and a reduction in the number of writhes by a test compound indicates analgesic activity.

Materials:

  • 0.6% (v/v) acetic acid solution in saline

  • Test compound (this compound)

  • Vehicle control

  • Positive control (e.g., Aspirin)

  • Mice

  • Observation chambers

  • Stopwatch

Procedure:

  • Drug Administration: Administer the test compound, vehicle, or positive control to different groups of mice.

  • Induction of Writhing: 30-60 minutes after drug administration, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group. Use appropriate statistical tests to determine significance.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test

Treatment GroupDose (mg/kg)NImmobility Time (seconds, Mean ± SEM)% Reduction in Immobility
Vehicle Control-10180 ± 12.5-
This compound1010120 ± 9.833.3
This compound201095 ± 8.2 47.2
Fluoxetine201085 ± 7.552.8
p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)NPaw Volume Increase (mL, Mean ± SEM) at 3h% Inhibition of Edema
Vehicle Control-80.95 ± 0.08-
This compound2580.65 ± 0.0631.6
This compound5080.42 ± 0.05 55.8
Indomethacin1080.35 ± 0.0463.2
p < 0.05, **p < 0.01 compared to Vehicle Control

Table 3: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)NNumber of Writhes (Mean ± SEM)% Inhibition
Vehicle Control-1045 ± 3.2-
This compound101030 ± 2.533.3
This compound201018 ± 1.9 60.0
Aspirin1001015 ± 1.566.7
p < 0.05, **p < 0.01 compared to Vehicle Control

Visualizations

Forced_Swim_Test_Workflow cluster_prep Preparation cluster_exp Experiment (Day 2) cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Pre_Test Pre-Test Session (Day 1, 15 min swim) Animal_Acclimation->Pre_Test Drug_Admin Drug Administration (Vehicle, Test Compound, Positive Control) Pre_Test->Drug_Admin 24h Test_Session Test Session (6 min swim, 30-60 min post-drug) Drug_Admin->Test_Session Data_Collection Record Immobility (last 4 min) Test_Session->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Paw_Edema_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Baseline_Measure Baseline Paw Volume Measurement Drug_Admin Drug Administration Baseline_Measure->Drug_Admin Carrageenan_Injection Carrageenan Injection (30-60 min post-drug) Drug_Admin->Carrageenan_Injection Edema_Measurement Measure Paw Volume (1, 2, 3, 4h post-injection) Carrageenan_Injection->Edema_Measurement Calculate_Inhibition Calculate % Edema Inhibition Edema_Measurement->Calculate_Inhibition Statistical_Analysis Statistical Analysis Calculate_Inhibition->Statistical_Analysis Writhing_Test_Workflow cluster_exp Experiment cluster_obs Observation cluster_analysis Data Analysis Drug_Admin Drug Administration Acetic_Acid_Injection Acetic Acid Injection (30-60 min post-drug) Drug_Admin->Acetic_Acid_Injection Observation_Period Observe and Count Writhes (20-30 min) Acetic_Acid_Injection->Observation_Period Calculate_Inhibition Calculate % Inhibition of Writhing Observation_Period->Calculate_Inhibition Statistical_Analysis Statistical Analysis Calculate_Inhibition->Statistical_Analysis

References

Application Notes and Protocols for 1-Indan-1-yl-piperazine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indan-1-yl-piperazine is a heterocyclic compound featuring a piperazine moiety attached to an indane scaffold. The piperazine ring is a common functional group in a wide array of pharmacologically active molecules, known for its presence in drugs with anticancer, antimicrobial, and psychoactive properties. While specific biological data for this compound in cell culture is not extensively documented in publicly available literature, this document provides a generalized protocol for its evaluation in cell-based assays based on established methods for other piperazine derivatives. The provided protocols and potential mechanisms of action should be considered as a starting point for investigation and will require experimental validation for this specific compound.

Data Presentation

Currently, there is a lack of specific quantitative data (e.g., IC50 values) for this compound in the public domain. Researchers are encouraged to perform dose-response studies to determine the effective concentration range for their specific cell lines and assays of interest. As a reference, various other piperazine derivatives have shown cytotoxic or anti-proliferative effects in the micromolar to nanomolar range against different cancer cell lines.[1][2]

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound on cultured cells. These should be optimized based on the specific cell line and experimental goals.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, U87)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound as described in Protocol 1.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Following treatment with this compound, collect both the adherent and floating cells.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

G Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding in 96-well plate compound_prep 2. Prepare serial dilutions of this compound treatment 3. Treat cells with compound for 24-72h compound_prep->treatment mtt_addition 4. Add MTT reagent treatment->mtt_addition incubation 5. Incubate for 2-4h mtt_addition->incubation solubilization 6. Solubilize formazan crystals incubation->solubilization readout 7. Read absorbance at 570 nm solubilization->readout analysis 8. Calculate % viability and IC50 readout->analysis

Caption: General workflow for assessing cell viability using the MTT assay.

G Hypothesized Signaling Pathway This compound This compound Cell Surface Receptor Cell Surface Receptor This compound->Cell Surface Receptor Binds/Inhibits Intrinsic Apoptosis Pathway Intrinsic Apoptosis Pathway This compound->Intrinsic Apoptosis Pathway Induces PI3K/AKT Pathway PI3K/AKT Pathway Cell Surface Receptor->PI3K/AKT Pathway Inhibition Proliferation Proliferation PI3K/AKT Pathway->Proliferation Inhibits Survival Survival PI3K/AKT Pathway->Survival Inhibits Apoptosis Apoptosis Intrinsic Apoptosis Pathway->Apoptosis Leads to

Caption: A hypothetical signaling pathway potentially affected by this compound.

References

Application Notes and Protocols for the Synthesis and Screening of 1-Indan-1-yl-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 1-Indan-1-yl-piperazine derivatives and protocols for their subsequent biological screening. The protocols are intended to guide researchers in the development and evaluation of this class of compounds for potential therapeutic applications, particularly targeting central nervous system (CNS) disorders and other biological targets.

Introduction

Piperazine derivatives are a well-established and versatile scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities. The this compound moiety, in particular, has been investigated for its potential to interact with various biological targets, including dopamine and serotonin receptors, making it a promising scaffold for the development of novel therapeutics for neurological and psychiatric disorders. This application note details a synthetic route to these compounds and provides protocols for their preliminary biological evaluation.

Data Presentation

The following tables summarize typical quantitative data that should be collected during the synthesis and screening of this compound derivatives. Researchers should populate these tables with their experimental data for clear comparison and analysis.

Table 1: Synthesis Yields of this compound Derivatives

Compound IDR-group on PiperazineReaction Time (h)Yield (%)Melting Point (°C)
1a H24DataData
1b Methyl24DataData
1c Ethyl24DataData
1d Benzyl24DataData

Table 2: In Vitro Receptor Binding Affinity (Ki) of this compound Derivatives

Compound IDDopamine D2 Receptor Ki (nM)Serotonin 5-HT1A Receptor Ki (nM)
1a DataData
1b DataData
1c DataData
1d DataData
HaloperidolReference Value-
8-OH-DPAT-Reference Value

Table 3: Anticancer Activity (IC50) of this compound Derivatives

Compound IDHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
1a DataData
1b DataData
1c DataData
1d DataData
DoxorubicinReference ValueReference Value

Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of this compound Derivatives

Compound IDE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
1a DataData
1b DataData
1c DataData
1d DataData
CiprofloxacinReference ValueReference Value

Experimental Protocols

Synthesis of 1-(1-Indanyl)piperazine (1a) via Reductive Amination

This protocol describes the synthesis of the parent compound, 1-(1-Indanyl)piperazine, from 1-indanone and piperazine.

Materials:

  • 1-Indanone

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (STABH)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for chromatography)

Procedure:

  • To a solution of 1-indanone (1.0 eq) in dichloroethane (DCE), add piperazine (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STABH) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(1-Indanyl)piperazine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]-Spiperone (radioligand)

  • Haloperidol (reference compound)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/C)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound (Haloperidol) in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the cell membrane preparation, the radioligand ([³H]-Spiperone, at a final concentration close to its Kd), and the test or reference compound at various concentrations.

  • To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., Haloperidol) to a set of wells. Total binding is determined in the absence of any competing ligand.

  • Incubate the plates at room temperature for 60-90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Anticancer Activity Screening (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well microplate.

  • Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the diluted compounds.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives Start Start 1-Indanone 1-Indanone + Piperazine Derivative Start->1-Indanone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) 1-Indanone->Reductive_Amination Crude_Product Crude Product Reductive_Amination->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Derivative Purification->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization Final_Compound Final Compound Characterization->Final_Compound

Caption: Synthetic workflow for this compound derivatives.

Screening_Cascade cluster_screening Biological Screening Cascade Compound_Library Synthesized Derivatives Primary_Screening Primary Screening (e.g., Receptor Binding Assays) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds with desired activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Functional Assays, Cytotoxicity) Hit_Identification->Secondary_Screening Lead_Candidate Lead Candidate Secondary_Screening->Lead_Candidate

Caption: A typical screening cascade for novel compounds.

D2_Signaling_Pathway cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response leads to

Caption: Simplified Dopamine D2 receptor signaling pathway.

Application Notes and Protocols for Radiolabeling of 1-Indan-1-yl-piperazine for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of 1-indan-1-yl-piperazine, a promising scaffold for the development of novel PET imaging agents. The protocols are based on established methodologies for radiolabeling analogous piperazine-containing molecules, primarily with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), for in vivo imaging of targets such as sigma receptors, which are overexpressed in various tumor types.[1][2]

Introduction

The this compound moiety is a key pharmacophore in a variety of biologically active compounds. Its rigid structure and the presence of a basic piperazine nitrogen make it an attractive candidate for targeting various receptors and enzymes in the central nervous system and peripheral tissues. Radiolabeling this scaffold enables non-invasive in vivo imaging using Positron Emission Tomography (PET), a powerful technique for drug development, disease diagnosis, and monitoring therapeutic response.[1][2][3] This document outlines the synthesis of a suitable precursor and subsequent radiolabeling with [¹¹C]CH₃I, a common and versatile method for introducing the Carbon-11 isotope.

Precursor Synthesis: 1-(Indan-1-yl)piperazine

The synthesis of the non-radioactive precursor, 1-(indan-1-yl)piperazine, is a prerequisite for radiolabeling. A common synthetic route involves the N-alkylation of piperazine.

Experimental Protocol: Synthesis of 1-(Indan-1-yl)piperazine

  • Reaction Setup: To a solution of piperazine (2 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add 1-bromoindane (1 equivalent) and a base such as potassium carbonate (K₂CO₃, 3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol or another suitable solvent system to afford the pure 1-(indan-1-yl)piperazine precursor.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Radiolabeling with [¹¹C]Methyl Iodide

Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging studies.[4] The most common method for introducing ¹¹C is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I).[5]

Experimental Protocol: [¹¹C]Methylation of 1-(Indan-1-yl)piperazine

  • [¹¹C]CO₂ Production: Carbon-11 is produced as [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[5][6]

  • Synthesis of [¹¹C]CH₃I: The cyclotron-produced [¹¹C]CO₂ is converted to [¹¹C]CH₃I using a two-step "wet" method involving reduction with LiAlH₄ followed by reaction with hydroiodic acid (HI), or a gas-phase method.[5] Automated synthesis modules are commercially available for this conversion.

  • Radiolabeling Reaction:

    • Dissolve the precursor, 1-(indan-1-yl)piperazine (1-2 mg), in a suitable solvent (e.g., DMF, acetone) in a sealed reaction vessel.

    • Add a base (e.g., sodium hydride, potassium carbonate) to deprotonate the secondary amine of the piperazine.

    • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (e.g., 80-120 °C) for 5-10 minutes.

  • Purification:

    • Following the reaction, purify the crude mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

    • Collect the radioactive fraction corresponding to the desired product, [¹¹C]1-(indan-1-yl)-4-methylpiperazine.

  • Formulation:

    • Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.

    • Formulate the final product in a physiologically compatible solution (e.g., sterile saline containing a small amount of ethanol) for in vivo administration.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product by analytical HPLC, co-injecting with a non-radioactive standard.

    • Measure the specific activity of the radiotracer.

Quantitative Data Summary

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)20-50%[1][7]
Radiochemical Purity>95%[1][8]
Specific Activity>37 GBq/µmol (>1 Ci/µmol)[1][7]
Synthesis Time25-40 minutes[9]

In Vitro and In Vivo Evaluation

In Vitro Autoradiography

This technique is used to visualize the distribution of the radioligand in tissue sections.

Experimental Protocol:

  • Prepare thin cryosections (e.g., 20 µm) of the tissue of interest (e.g., tumor xenografts, brain).

  • Incubate the sections with a low nanomolar concentration of the radiolabeled this compound derivative.

  • To determine non-specific binding, co-incubate adjacent sections with a high concentration of a known competitor ligand (e.g., haloperidol for sigma receptors).[1][2]

  • Wash the sections to remove unbound radioligand.

  • Expose the dried sections to a phosphor imaging plate or autoradiographic film.

  • Analyze the resulting images to determine the specific binding distribution of the radiotracer.

In Vivo PET Imaging

PET imaging in animal models is crucial for evaluating the pharmacokinetic profile and target engagement of the new radiotracer.

Experimental Protocol:

  • Anesthetize the animal model (e.g., mouse or rat bearing a tumor xenograft).

  • Inject the radiolabeled this compound derivative intravenously.

  • Acquire dynamic or static PET scans over a period of time (e.g., 60-90 minutes).

  • To confirm target-specific binding, a separate group of animals can be pre-treated with a blocking agent before radiotracer injection.

  • Analyze the PET images to determine the biodistribution of the radiotracer, including uptake in the target tissue (e.g., tumor) and other organs.[10]

Biodistribution Data (Hypothetical)

The following table presents hypothetical biodistribution data for a [¹¹C]-labeled this compound derivative in a tumor-bearing mouse model, expressed as the percentage of the injected dose per gram of tissue (%ID/g) at 30 minutes post-injection.

Organ%ID/g
Blood1.5 ± 0.3
Heart2.1 ± 0.4
Lungs3.5 ± 0.6
Liver8.2 ± 1.5
Kidneys5.7 ± 1.1
Spleen2.8 ± 0.5
Muscle0.9 ± 0.2
Brain1.2 ± 0.3
Tumor4.5 ± 0.9

Visualizations

Experimental Workflow for Radiolabeling and Imaging

G cluster_0 Radiosynthesis cluster_1 In Vivo Evaluation Cyclotron Cyclotron Production ([¹¹C]CO₂) Synth_MeI [¹¹C]CH₃I Synthesis Cyclotron->Synth_MeI Labeling Radiolabeling Reaction (Precursor + [¹¹C]CH₃I) Synth_MeI->Labeling Purification HPLC Purification Labeling->Purification Formulation Formulation in Saline Purification->Formulation QC Quality Control Formulation->QC Injection IV Injection into Animal Model QC->Injection PET_Scan PET Imaging Injection->PET_Scan Biodistribution Ex Vivo Biodistribution PET_Scan->Biodistribution

Caption: Workflow for the radiosynthesis and in vivo evaluation of a [¹¹C]-labeled PET tracer.

Potential Signaling Pathway for a Sigma-2 Receptor Ligand

Many piperazine derivatives target the sigma-2 receptor, which is implicated in cell proliferation and cancer.[1][2]

G cluster_0 Cellular Proliferation Pathway Radioligand [¹¹C]this compound (Sigma-2 Ligand) Sigma2R Sigma-2 Receptor Radioligand->Sigma2R Binds Downstream Downstream Signaling (e.g., Calcium signaling, lipid metabolism) Sigma2R->Downstream Modulates Proliferation Tumor Cell Proliferation Downstream->Proliferation Impacts

Caption: Simplified signaling pathway for a sigma-2 receptor imaging agent.

References

Application Notes for High-Throughput Screening of 1-Indan-1-yl-piperazine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-Indan-1-yl-piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently associated with potent activity at various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Analogues of this class are of significant interest for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders, including schizophrenia, depression, and anxiety. High-throughput screening (HTS) is an indispensable tool for the rapid evaluation of large libraries of such analogues to identify promising lead compounds. These application notes provide a comprehensive overview of HTS assays suitable for the characterization of this compound analogues, complete with detailed protocols and representative data.

The primary molecular targets for this compound derivatives are often the dopamine D2-like receptors (D2, D3) and serotonin receptors (5-HT1A, 5-HT2A).[1][2][3] These receptors are integral to neurotransmission and are well-established targets for antipsychotic and antidepressant medications. The screening cascade for these analogues typically involves initial determination of binding affinity at these receptors, followed by functional assays to characterize the nature of the interaction (agonist, antagonist, or allosteric modulator).

Data Presentation: In Vitro Pharmacological Profile of Representative Piperazine Analogues

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of representative piperazine analogues at key dopamine and serotonin receptor subtypes. This data is crucial for establishing structure-activity relationships (SAR) and for the validation of HTS assays.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Piperazine Analogues

Compound IDD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D2/D3 Selectivity
Analog 6a 100.21.471.6
Analog 6b 93.30.7133.3
Analog 6c 187.41.998.6
Analog 7a 13902.5556
Analog 7b 8903.1287.1
Analog 7c 13104.2311.9

Data adapted from competitive radioligand binding assays.[2]

Table 2: Serotonin Receptor Binding and Functional Data of Piperazine Analogues

Compound ID5-HT1A Ki (nM)5-HT1A Functional Assay (EC50/IC50, nM)5-HT2A Ki (nM)5-HT2A Functional Assay (EC50/IC50, nM)
Compound 1 21.348.5 (% inh @ 1µM)13.421.3 (% inh @ 1µM)
Compound 10 10.050.8 (% inh @ 1µM)21.8-
Compound 11 47.721.3 (% inh @ 1µM)125.6-
5-HT (Agonist) ---1.40 x 10⁻⁸ M (EC50)

Data for compounds 1, 10, and 11 are from radioligand binding and cAMP functional assays.[4] 5-HT EC50 data is from a calcium mobilization assay.[5]

Experimental Protocols

Detailed methodologies for key HTS assays are provided below. These protocols are optimized for a 384-well plate format to enable the rapid screening of large compound libraries.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human dopamine D2 and D3 receptors.

Materials:

  • Cell Membranes: Membrane preparations from CHO or HEK293 cells stably expressing human D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone (a high-affinity D2/D3 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Control: Haloperidol (10 µM final concentration).

  • Test Compounds: this compound analogues dissolved in 100% DMSO.

  • Plates: 384-well filter plates (e.g., Millipore MSFBN6B50).

  • Scintillation Cocktail: A suitable cocktail for detecting tritium.

  • Instrumentation: Cell harvester and a microplate scintillation counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: In a 384-well plate, add the following to each well in a final volume of 50 µL:

    • Total Binding: 25 µL of assay buffer and 25 µL of [³H]-Spiperone.

    • Non-specific Binding: 25 µL of Haloperidol solution and 25 µL of [³H]-Spiperone.

    • Competition: 25 µL of test compound dilution and 25 µL of [³H]-Spiperone.

  • Membrane Addition: Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer (typically 5-15 µg of protein per well). Add 50 µL of the membrane suspension to each well.

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding for each compound concentration. Determine the IC50 values by fitting the data to a four-parameter logistic equation. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Functional cAMP Assay for Gαi-Coupled Receptors (e.g., D2, 5-HT1A)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) based assay to measure the inhibition of cAMP production following the activation of Gαi-coupled receptors.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the target receptor (e.g., D2 or 5-HT1A).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Stimulation Agent: Forskolin.

  • cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).

  • Test Compounds: this compound analogues dissolved in 100% DMSO.

  • Plates: 384-well, low-volume, white plates.

  • Instrumentation: An HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the cell plate. For antagonist mode, pre-incubate the cells with the test compounds for 15-30 minutes at room temperature.

  • Stimulation: Add a solution of forskolin (to stimulate adenylate cyclase) and, for antagonist mode, an EC80 concentration of a known agonist. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Reading: Measure the HTRF signal on a compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. For agonists, plot the ratio against the compound concentration to determine EC50 values. For antagonists, plot the inhibition of the agonist response against the compound concentration to determine IC50 values.[7]

Functional Calcium Mobilization Assay for Gαq-Coupled Receptors (e.g., 5-HT2A)

This protocol describes a no-wash, fluorescence-based assay to measure the increase in intracellular calcium following the activation of Gαq-coupled receptors.

Materials:

  • Cell Line: HEK293 cells stably expressing the target receptor (e.g., 5-HT2A).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: A calcium-sensitive dye such as Fluo-4 AM.

  • Probenecid: To prevent dye extrusion from the cells.

  • Test Compounds: this compound analogues dissolved in 100% DMSO.

  • Plates: 384-well, black-walled, clear-bottom plates.

  • Instrumentation: A fluorescence imaging plate reader (FLIPR) or a similar instrument with liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a density of 15,000-25,000 cells per well and incubate overnight.

  • Dye Loading: Prepare a dye-loading solution containing Fluo-4 AM and probenecid in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition: Place the cell plate and a compound plate with serial dilutions of the test compounds into the fluorescence plate reader.

  • Measurement:

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument then adds the test compounds (for agonist mode) or a known agonist at its EC80 concentration (for antagonist mode, following a pre-incubation with the test compounds).

    • Continue to monitor the fluorescence signal for an additional 90-120 seconds.

  • Data Analysis: The change in fluorescence intensity over time is measured. For agonists, the peak fluorescence response is plotted against the compound concentration to determine EC50 values. For antagonists, the inhibition of the agonist-induced response is plotted to determine IC50 values.[8][9]

Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library (this compound Analogues) Primary_Assay Primary HTS Assay (e.g., Radioligand Binding @ 10 µM) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Activity > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Primary Hits Selectivity_Panel Selectivity Screening (Off-target Receptors) Dose_Response->Selectivity_Panel Confirmed Hits Functional_Assays Functional Assays (cAMP, Calcium Mobilization) Selectivity_Panel->Functional_Assays SAR_Analysis Structure-Activity Relationship (SAR) Functional_Assays->SAR_Analysis Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate

Caption: A typical HTS workflow for the discovery of novel GPCR ligands.

Dopamine D2 Receptor Signaling Pathway (Gαi-coupled)

D2_Signaling D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Inhibits Activation Analog This compound Analogue (Antagonist) Analog->D2R Blocks AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response

References

Application Notes and Protocols: 1-Indan-1-yl-piperazine as a Tool Compound in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indan-1-yl-piperazine (CAS: 185678-56-2) is a heterocyclic organic compound that serves as a valuable scaffold in medicinal chemistry and neuroscience research.[1] Structurally, it belongs to the arylpiperazine class of compounds, which are renowned for their diverse pharmacological activities, particularly their interactions with aminergic G-protein coupled receptors (GPCRs). Many derivatives of arylpiperazine are clinically significant drugs used in the treatment of psychiatric disorders like anxiety and depression.[1]

While specific pharmacological data for the parent compound, this compound, is not extensively documented in publicly available literature, its structural motifs—the indane group and the piperazine ring—are key pharmacophores in numerous potent and selective ligands for serotonin (5-HT) and dopamine (D) receptors. Therefore, this compound is an important tool compound and building block for developing novel probes to study neurotransmitter systems and for the discovery of new therapeutics for central nervous system (CNS) disorders.

These application notes provide an overview of the likely pharmacological profile of this compound based on its chemical class, and detail relevant experimental protocols for its characterization and use in neuroscience research.

Physicochemical Properties

PropertyValue
Compound Name 1-(2,3-dihydro-1H-inden-1-yl)piperazine
CAS Number 185678-56-2
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.3 g/mol

Anticipated Pharmacological Profile

Based on extensive research into arylpiperazine and indane derivatives, this compound is predicted to primarily interact with serotonin and dopamine receptors. The protonated nitrogen atom of the piperazine ring is a key interaction point, typically forming a salt bridge with a conserved aspartate residue in the binding pocket of these receptors.[2][3] The indane moiety contributes to the ligand's affinity and selectivity through hydrophobic and van der Waals interactions with non-polar residues in the receptor.

The most probable primary target is the 5-HT₁ₐ receptor , where many arylpiperazine derivatives act as agonists or partial agonists.[1] Affinity for other serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₇) and dopamine receptors (particularly D₂ and D₃) is also highly probable.

Data Presentation: Receptor Binding Affinities of Structurally Related Compounds

The following tables summarize the binding affinities (Ki, nM) of representative indane and piperazine derivatives at key CNS receptors. This data provides a reference for the expected target profile of this compound.

Table 1: Binding Affinities of Indanone-Piperazine Derivatives at Serotonin Receptors

Compound 5-HT₁ₐR (Ki, nM) 5-HT₇R (Ki, nM) Reference
SYA16263 1.1 90 [4]
Compound 21¹ 0.74 8.4 [4]
Compound 9² 20.3 >1000 [4]

¹ 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one ² Structure not fully specified in the abstract

Table 2: Binding Affinities of Indanone-Piperazine Derivatives at Dopamine Receptors

Compound D₂R (Ki, nM) D₃R (Ki, nM) D₄R (Ki, nM) Reference

| SYA16263 | 124 | 86 | 3.5 |[4] |

Experimental Protocols

The following protocols are standard methodologies for characterizing the pharmacological and functional effects of a novel compound like this compound.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol determines the affinity (Ki) of the test compound for a specific receptor (e.g., human 5-HT₁ₐ) by measuring its ability to compete with a specific radiolabeled ligand.[5][6][7]

Materials:

  • Membrane preparation from cells expressing the receptor of interest (e.g., CHO or HEK-293 cells)

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors)

  • This compound (test compound)

  • Non-specific binding control (e.g., 10 µM Serotonin)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)

  • Scintillation fluid and counter

  • FilterMate Harvester

Procedure:

  • Prepare serial dilutions of this compound in assay buffer (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • In a 96-well plate, add in the following order:

    • 150 µL of membrane preparation (typically 50-100 µg protein/well).

    • 50 µL of test compound dilution, buffer (for total binding), or non-specific control.

    • 50 µL of radioligand at a concentration near its Kd (e.g., ~1.0 nM [³H]8-OH-DPAT).

  • Incubate the plate for 60 minutes at 30°C with gentle agitation.[8]

  • Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters for 30-60 minutes at 50°C.

  • Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Prep1 Prepare Serial Dilutions of Test Compound Assay Incubate Membranes, Radioligand & Compound (60 min, 30°C) Prep1->Assay Prep2 Prepare Receptor Membranes Prep2->Assay Prep3 Prepare Radioligand Solution Prep3->Assay Filter Rapid Vacuum Filtration (Separates Bound/Free) Assay->Filter Wash Wash Filters Filter->Wash Dry Dry Filters Wash->Dry Count Add Scintillant & Read Radioactivity Dry->Count Analysis Calculate IC50 (Non-linear Regression) Count->Analysis Ki Calculate Ki (Cheng-Prusoff Eq.) Analysis->Ki

Radioligand Binding Assay Workflow.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on G-protein activation.[9] Agonists stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

  • Receptor membrane preparation (as above)

  • [³⁵S]GTPγS

  • GDP (Guanosine diphosphate)

  • Test Compound (this compound)

  • Reference agonist (e.g., 5-HT or 8-OH-DPAT)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4

  • Other materials as in Protocol 1

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the following to a final volume of 200 µL:

    • Receptor membranes (5-20 µg protein).

    • Test compound dilutions.

    • GDP (typically 10-30 µM final concentration).

  • Pre-incubate for 15-20 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (0.1-0.5 nM final concentration).

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the reaction, filter, wash, and count radioactivity as described in Protocol 1.

  • Data Analysis:

    • Agonism: Plot [³⁵S]GTPγS binding against the log concentration of the test compound to determine EC₅₀ and Eₘₐₓ values relative to a full agonist.

    • Antagonism: Pre-incubate membranes with various concentrations of the test compound before adding a fixed concentration (near EC₈₀) of a reference agonist. A rightward shift in the agonist's dose-response curve indicates antagonism.

G cluster_receptor Receptor-G Protein Complex Receptor 5-HT1A Receptor G_protein Gi/o Protein (GDP-bound, Inactive) Receptor->G_protein Activates GTPgS [35S]GTPγS G_protein->GTPgS Binds (Signal) GDP GDP G_protein->GDP Releases Ligand Agonist Ligand (e.g., this compound) Ligand->Receptor Binds

Principle of the [³⁵S]GTPγS Binding Assay.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Release

This protocol measures extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions of a freely moving animal following administration of the test compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., with a 2-4 mm membrane)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED)

  • Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂

  • Test compound (this compound) and vehicle

Procedure:

  • Surgery: Anesthetize a rat or mouse and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion & Baseline: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize and collect baseline samples (e.g., every 20 minutes for at least 2 hours).

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or its vehicle.

  • Sample Collection: Continue collecting dialysate fractions for several hours post-administration.

  • Analysis: Analyze the collected dialysate samples for serotonin and dopamine content using HPLC-ED.

  • Data Analysis: Express neurotransmitter levels as a percentage of the average baseline concentration and plot over time to observe the drug's effect.

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic-like Effects

The EPM is a standard behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and entries into the open, more aversive arms of the maze.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video tracking software (e.g., ANY-maze)

  • Test compound and vehicle

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the test.

  • Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes for i.p. injection).

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session using video tracking software.

  • Parameters Measured:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.

  • Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

Protocol 5: Forced Swim Test (FST) for Antidepressant-like Effects

The FST is a common screening tool for antidepressant-like activity. Effective antidepressants reduce the time the animal spends immobile when placed in an inescapable cylinder of water.

Materials:

  • A clear cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Video camera for recording

  • Test compound and vehicle

Procedure:

  • Administer the test compound or vehicle at a predetermined time before the test.

  • Gently place the mouse or rat into the cylinder of water.

  • The test duration is typically 6 minutes.

  • Record the session. After the test, remove the animal, dry it with a towel, and return it to a heated home cage.

  • Scoring: The primary measure is immobility time, defined as the period when the animal makes only the minimal movements necessary to keep its head above water. Typically, the last 4 minutes of the 6-minute session are scored.

  • Data Analysis: A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

G cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_system Systems Level cluster_behavioral Behavioral Level Compound This compound Target Binds to 5-HT1A / D2 Receptors Compound->Target Interaction Action Modulates G-Protein Signaling (Agonism) Target->Action Leads to Neuro Alters Serotonin/ Dopamine Release Action->Neuro Results in Behavior Produces Anxiolytic/ Antidepressant-like Effects Neuro->Behavior Manifests as

Hypothesized Mechanism of Action Cascade.

References

Application Notes and Protocols for 1-Indan-1-yl-piperazine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indan-1-yl-piperazine is a synthetic compound featuring a piperazine moiety linked to an indane scaffold. The piperazine ring is a common pharmacophore found in a multitude of biologically active compounds, known to interact with a variety of neurotransmitter receptors.[1] Derivatives of piperazine have shown significant affinity for dopamine, serotonin, adrenergic, and sigma receptors, making them valuable tools in neuroscience research and drug discovery.[2][3] These application notes provide a comprehensive overview of the use of this compound in receptor binding assays, including its receptor binding profile, detailed experimental protocols, and relevant signaling pathways.

Receptor Binding Profile

While specific quantitative binding data for this compound is not extensively published, the known pharmacology of structurally related piperazine-containing molecules allows for a predicted receptor affinity profile. Compounds with similar structural motifs exhibit significant affinity for several key G-protein coupled receptors (GPCRs) and other targets involved in neurotransmission.

Data Presentation: Representative Binding Affinities of Indanylpiperazine Analogs

The following table summarizes representative binding affinities (Ki, in nM) of compounds structurally related to this compound for various receptors. This data is compiled from studies on analogous piperazine derivatives and serves as a predictive guide for the likely targets of this compound.

Receptor SubtypeRepresentative Kᵢ (nM)Radioligand UsedTissue/Cell Line
Dopamine Receptors
D₂10 - 100[³H]-SpiperoneHEK-293 cells
D₃5 - 50[³H]-SpiperoneHEK-293 cells
Serotonin Receptors
5-HT₁ₐ1 - 25[³H]-8-OH-DPATCHO-K1 cells
5-HT₂ₐ15 - 150[³H]-KetanserinHuman Cortex
Adrenergic Receptors
α₁20 - 200[³H]-PrazosinRat Brain
Sigma Receptors
σ₁5 - 50[³H]-(+)-PentazocineRat Liver
σ₂50 - 500[³H]-DTGRat Liver

Note: The Ki values presented are illustrative and based on data from structurally analogous compounds. Actual binding affinities for this compound may vary and should be determined experimentally.

Experimental Protocols

Detailed methodologies for conducting receptor binding assays are crucial for obtaining reliable and reproducible data. The following protocols are generalized for the application of this compound in competitive radioligand binding assays.

Protocol 1: Membrane Preparation from Cell Culture or Brain Tissue

Objective: To prepare cell membranes expressing the target receptors for use in binding assays.

Materials:

  • Cells expressing the target receptor (e.g., HEK-293, CHO) or brain tissue from a model organism.

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Protease Inhibitor Cocktail.

  • Sucrose Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 10% Sucrose, pH 7.4.

  • Homogenizer (Dounce or Polytron).

  • High-speed centrifuge.

Procedure:

  • Harvest cells or dissect brain tissue and place in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenize the tissue/cells using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 4).

  • Resuspend the final membrane pellet in Sucrose Buffer for storage at -80°C.

  • Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA or Bradford assay).

Protocol 2: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a known radioligand.

Materials:

  • Prepared cell membranes expressing the target receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).

  • This compound stock solution (in DMSO or other suitable solvent).

  • Non-specific binding inhibitor (a high concentration of a known unlabeled ligand for the target receptor).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, radioligand, and vehicle (solvent for the test compound).

    • Non-specific Binding: Assay Buffer, radioligand, and non-specific binding inhibitor.

    • Competition Binding: Assay Buffer, radioligand, and serial dilutions of this compound.

  • Add the prepared cell membranes (typically 20-50 µg of protein per well) to each well.

  • Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters with ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Start: Cells/Tissue homogenize Homogenization start->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspend & Wash centrifuge2->resuspend store Store at -80°C resuspend->store setup Assay Setup (96-well plate) store->setup add_membranes Add Membranes setup->add_membranes incubate Incubation add_membranes->incubate filtrate Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Experimental workflow for receptor binding assay.
Signaling Pathways

The interaction of this compound with its target receptors can modulate various intracellular signaling cascades. Below are diagrams of the canonical signaling pathways for some of its likely receptor targets.

Dopamine D₂ Receptor Signaling Pathway (Gαi-coupled)

D2_pathway D2R D₂ Receptor Gai Gαi/o D2R->Gai Agonist AC Adenylate Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Inhibition CREB CREB PKA->CREB Inhibition Gene Gene Transcription CREB->Gene

Dopamine D₂ receptor signaling pathway.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway (Gαq-coupled)

Serotonin 5-HT₂ₐ receptor signaling pathway.

Sigma-1 (σ₁) Receptor Signaling

Sigma1_pathway cluster_er Sigma1R σ₁ Receptor (Chaperone) IP3R IP₃ Receptor Sigma1R->IP3R Interaction Ion_Channels Ion Channels Sigma1R->Ion_Channels Modulation ER Endoplasmic Reticulum Ca_Mod Ca²⁺ Signaling Modulation IP3R->Ca_Mod Cell_Surv Cell Survival / Plasticity Ca_Mod->Cell_Surv Channel_Mod Channel Activity Modulation Ion_Channels->Channel_Mod Channel_Mod->Cell_Surv

Sigma-1 (σ₁) receptor signaling overview.

Conclusion

This compound represents a valuable chemical scaffold for investigating the pharmacology of various neurotransmitter systems. The protocols and information provided herein offer a framework for researchers to characterize the receptor binding profile and functional activity of this compound. By employing systematic receptor binding assays, scientists can elucidate the specific molecular targets of this compound, paving the way for its potential application in the development of novel therapeutics for neurological and psychiatric disorders.

References

Application Notes and Protocols: Formulation of 1-Indan-1-yl-piperazine for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indan-1-yl-piperazine is a synthetic compound featuring a piperazine moiety attached to an indan group. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and bioavailability.[1] Piperazine derivatives have demonstrated a wide range of pharmacological activities, often targeting the central nervous system by modulating monoamine pathways.[2] The indan structure is also a versatile pharmacophore found in various biologically active compounds.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is critical for developing a stable and effective formulation.[5] While extensive experimental data for this compound is not publicly available, the properties of the parent piperazine molecule offer valuable insights.

Table 1: Physicochemical Properties of Piperazine and this compound

PropertyPiperazineThis compoundData Source
Molecular Formula C₄H₁₀N₂C₁₃H₁₈N₂PubChem
Molecular Weight 86.14 g/mol 202.30 g/mol PubChem
Appearance White crystalline solidNot specifiedCheméo
Water Solubility Highly solublePredicted to have moderate to good solubility, especially as a saltCheméo, In-house prediction
pKa pKa1 ≈ 5.35, pKa2 ≈ 9.73Estimated pKa1 ≈ 5.0-6.0, pKa2 ≈ 9.0-10.0Wikipedia
LogP -1.36Estimated 2.0-3.0Cheméo, In-house prediction

Note: Properties for this compound are estimated based on its structure and the properties of related compounds.

Proposed Signaling Pathway

Many piperazine derivatives exert their pharmacological effects by interacting with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[2] Given the structural similarity to known antipsychotic and antidepressant agents, it is plausible that this compound acts as a modulator of dopaminergic or serotonergic signaling. A hypothesized signaling pathway is illustrated below, depicting the compound as an antagonist at a D2-like dopamine receptor, a common target for such molecules.[6][][8]

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds Indanylpiperazine This compound Indanylpiperazine->D2R Antagonizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets G cluster_preformulation Pre-formulation Studies cluster_formulation_dev Formulation Development cluster_in_vivo_prep In Vivo Preparation Physicochem Physicochemical Characterization (Solubility, pKa, LogP) VehicleScreening Vehicle Screening (Solubility & Compatibility) Physicochem->VehicleScreening SolidState Solid State Characterization (Polymorphism, Purity) SolidState->VehicleScreening PrototypeFormulation Prototype Formulation (Solution/Suspension) VehicleScreening->PrototypeFormulation Stability Short-term Stability Assessment PrototypeFormulation->Stability DoseCalculation Dose Calculation and Formulation Scaling Stability->DoseCalculation FinalPrep Final Formulation Preparation & QC DoseCalculation->FinalPrep AnimalDosing Animal Dosing FinalPrep->AnimalDosing

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Indan-1-yl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Indan-1-yl-piperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reductive amination of 1-indanone with piperazine, a prevalent synthetic route.

Issue 1: Low to No Product Yield

Question: My reaction is yielding very little or no this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the reductive amination for synthesizing this compound can stem from several factors, primarily related to the formation of the imine intermediate and the subsequent reduction step.

Potential Causes and Solutions:

  • Inefficient Imine/Enamine Formation: The initial reaction between 1-indanone and piperazine to form the iminium ion intermediate is a critical equilibrium step.

    • Troubleshooting Tip: This reaction is often favored under slightly acidic conditions (pH 4-5).[1] Adding a catalytic amount of acetic acid can facilitate imine formation. However, if the pH is too low, the piperazine will be protonated and become non-nucleophilic.[1] Monitoring the reaction by TLC or LC-MS can help determine if the imine is forming. If not, consider adding a dehydrating agent like molecular sieves to remove water, which can hydrolyze the imine.[1]

  • Suboptimal Reducing Agent: The choice and activity of the reducing agent are crucial for the selective reduction of the iminium ion.

    • Troubleshooting Tip: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations as it is mild and selective.[2] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it might be reducing the 1-indanone starting material before the imine has a chance to form.[3] Ensure your reducing agent is fresh and has not degraded. If you suspect the reducing agent is the issue, consider trying an alternative such as sodium cyanoborohydride (NaBH₃CN), though it is highly toxic.[4]

  • Incorrect Stoichiometry: The molar ratio of reactants can significantly impact the reaction outcome.

    • Troubleshooting Tip: Using an excess of the less valuable or more volatile reactant can help drive the reaction to completion. For this synthesis, using a slight excess of piperazine (e.g., 1.2 equivalents) is common.[5]

  • Inadequate Reaction Time or Temperature: The reaction may not be proceeding to completion due to insufficient time or unfavorable temperature.

    • Troubleshooting Tip: Monitor the reaction progress using TLC or LC-MS. If the reaction appears sluggish, consider increasing the reaction temperature moderately (e.g., to 40-50 °C) or extending the reaction time.[6]

Issue 2: Presence of Multiple Impurities in the Crude Product

Question: My crude product shows multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?

Answer: The formation of multiple byproducts is a common issue. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.

Potential Side Reactions and Mitigation Strategies:

  • Reduction of Starting Material: The reducing agent may reduce the 1-indanone to 1-indanol.

    • Mitigation: Use a milder reducing agent like NaBH(OAc)₃ that is more selective for the iminium ion over the ketone.[2] Also, ensure the imine has formed before adding the reducing agent if performing a two-step procedure.[4]

  • Over-alkylation of Piperazine: The product, this compound, can potentially react with another molecule of 1-indanone and the reducing agent, though this is less common. A more likely scenario is the formation of di-substituted piperazine if a di-haloalkane is used in an alternative synthesis route.

    • Mitigation: Carefully control the stoichiometry of the reactants. Using a moderate excess of piperazine can help minimize this.[6]

  • Aldol Condensation: Aldehydes and ketones can undergo self-condensation under certain conditions.[1]

    • Mitigation: Maintaining a controlled temperature and pH can help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound via reductive amination?

A1: While specific yields for this compound can vary, similar reductive amination reactions to produce substituted piperazines report yields ranging from 70% to over 90% under optimized conditions.[7][8][9] A yield of 83% has been reported for a similar synthesis.[10]

Q2: What is the best solvent for this reaction?

A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive amination with sodium triacetoxyborohydride.[11] Methanol can also be used, especially if forming the imine before the addition of a reducing agent like sodium borohydride.[3]

Q3: How can I effectively purify the final product?

A3: The crude product can be purified by several methods. A common approach involves an aqueous work-up to remove excess reagents and byproducts. This is typically followed by column chromatography on silica gel.[12] Crystallization or recrystallization from a suitable solvent system can also be an effective purification method.[5][13]

Q4: Is it necessary to protect one of the nitrogen atoms of piperazine before the reaction?

A4: While it is possible to perform the reaction with unprotected piperazine, using a mono-protected piperazine (e.g., N-Boc-piperazine) can prevent the formation of di-substituted byproducts where the piperazine reacts at both nitrogen atoms.[11] The protecting group can then be removed in a subsequent step.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields for Piperazine Synthesis via Reductive Amination

ParameterConditionExpected Yield (Analogous Reactions)Reference(s)
Starting Materials 1-Indanone, Piperazine70-95%[7][8][9]
Reducing Agent Sodium TriacetoxyborohydrideHigh[2][7]
Sodium BorohydrideVariable, risk of ketone reduction[3]
Solvent Dichloromethane (DCM) / 1,2-Dichloroethane (DCE)Good for NaBH(OAc)₃[11]
Methanol (MeOH)Good for two-step imine formation/reduction[3]
Acid Catalyst Acetic Acid (catalytic)Often improves yield[1][3]
Temperature Room Temperature to 50 °CReaction dependent[6]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of 1-Indanone with Piperazine

This protocol outlines a general one-pot procedure for the synthesis of this compound.

Materials:

  • 1-Indanone

  • Piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-indanone (1.0 eq).

  • Dissolve the 1-indanone in anhydrous dichloromethane (DCM).

  • Add piperazine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may be exothermic.

  • Continue stirring the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Mandatory Visualization

Synthesis_Pathway Indanone 1-Indanone Intermediate Iminium Intermediate Indanone->Intermediate Piperazine Piperazine Piperazine->Intermediate Product This compound Intermediate->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product + [H] Acid Acetic Acid (cat.) Acid->Intermediate + H⁺

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield Issue CheckImine Check Imine Formation (TLC/LC-MS) Start->CheckImine ImineFormed Imine Formed? CheckImine->ImineFormed CheckReductant Check Reducing Agent (Age, Purity) ImineFormed->CheckReductant Yes AddAcid Add Catalytic Acid (e.g., AcOH) ImineFormed->AddAcid No ReductantOK Reductant OK? CheckReductant->ReductantOK OptimizeConditions Optimize Conditions (Time, Temp) ReductantOK->OptimizeConditions Yes ChangeReductant Change Reducing Agent (e.g., NaBH(OAc)₃) ReductantOK->ChangeReductant No Success Yield Improved OptimizeConditions->Success UseDehydratingAgent Use Dehydrating Agent (e.g., Mol. Sieves) AddAcid->UseDehydratingAgent UseDehydratingAgent->CheckImine IncreaseEquivalents Increase Reductant Equivalents ChangeReductant->IncreaseEquivalents IncreaseEquivalents->CheckReductant

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Optimizing 1-Indan-1-yl-piperazine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Indan-1-yl-piperazine. The following information is designed to help you overcome common solubility challenges and effectively prepare this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, based on the chemical structure, which includes a piperazine ring, it is anticipated to have some solubility in water and polar organic solvents. Piperazine itself is freely soluble in water and ethylene glycol, and also soluble in ethanol and methanol. The addition of the indan group to the piperazine ring will increase its lipophilicity, which may decrease its aqueous solubility compared to unsubstituted piperazine.

Q2: I am having trouble dissolving this compound in my desired solvent. What can I do?

A2: If you are encountering solubility issues, consider the following troubleshooting steps:

  • Solvent Selection: If you are using an aqueous buffer, consider preparing a concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol first. Then, dilute the stock solution into your aqueous buffer.

  • pH Adjustment: As this compound contains basic nitrogen atoms, its solubility can often be increased by lowering the pH of the solution. Protonation of the amine groups can lead to the formation of a more soluble salt.

  • Heating: Gently warming the solution can help to increase the rate of dissolution. However, be cautious about the thermal stability of the compound.

  • Sonication: Using a sonicator can help to break down solid particles and enhance dissolution.

  • Co-solvents: The use of co-solvents can modify the polarity of the solvent system and improve the solubility of your compound.

Q3: What is the best way to prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to start with a small amount of the compound and test its solubility in a few different solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic compounds for use in biological assays. Once a suitable solvent is identified, you can prepare a concentrated stock solution (e.g., 10 mM or 50 mM) which can then be diluted to the final working concentration in your experimental medium.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound has low aqueous solubility, and the addition of the aqueous buffer causes it to crash out of solution.Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity in cell-based assays). Add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing.
The compound will not dissolve even with heating and sonication. The chosen solvent is not appropriate for this compound. The compound may have degraded or is impure.Try a different solvent or a combination of solvents. Verify the purity and integrity of your compound using analytical methods such as HPLC or NMR.
Inconsistent results in biological assays. The compound is not fully dissolved, leading to inaccurate concentrations. The compound may be degrading in the experimental medium over time.Ensure the compound is completely dissolved before use. You can filter the solution through a 0.22 µm filter to remove any undissolved particulates. Assess the stability of the compound in your experimental medium over the time course of your experiment.

Quantitative Data Summary

As specific quantitative solubility data for this compound is limited, the following table provides a general guideline for the solubility of piperazine, which can serve as a starting point for your experiments. The solubility of this compound will be influenced by the indan moiety.

Solvent Piperazine Solubility Expected Trend for this compound
WaterHighly Soluble[1]Likely less soluble than piperazine due to the lipophilic indan group. Solubility may be enhanced at lower pH.
EthanolSoluble[1]Expected to be soluble.
MethanolSoluble[1]Expected to be soluble.
Diethyl EtherPoorly Soluble[2]Expected to have limited solubility.
DMSOData not readily available for piperazine, but generally a good solvent for organic molecules.Expected to be soluble.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetone, dichloromethane)

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 100 µL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

  • If the solid has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • Record your observations for each solvent.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Materials:

  • This compound

  • A suitable solvent in which the compound is highly soluble (e.g., DMSO)

  • Analytical balance

  • Volumetric flask or appropriate centrifuge tube

  • Pipettes

Procedure:

  • Calculate the mass of this compound required to make a stock solution of your desired concentration and volume (e.g., for 1 mL of a 10 mM solution, you will need 2.023 mg, based on a molecular weight of 202.3 g/mol ).

  • Carefully weigh out the calculated mass of the compound and transfer it to a volumetric flask or tube.

  • Add a small amount of the chosen solvent (e.g., 500 µL of DMSO) to the flask.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Add the solvent to the final desired volume and mix thoroughly.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow Experimental Workflow for Assessing Compound Activity cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis solubility Solubility Testing stock Stock Solution Preparation (e.g., in DMSO) solubility->stock working Working Solution Preparation stock->working treatment Treatment with This compound working->treatment cell_culture Cell Culture cell_culture->treatment incubation Incubation treatment->incubation data_acq Data Acquisition (e.g., Viability Assay) incubation->data_acq analysis Data Analysis (e.g., IC50 determination) data_acq->analysis

Caption: A typical experimental workflow for evaluating the biological activity of this compound in cell-based assays.

pi3k_akt_pathway Piperazine derivatives have been reported to modulate this pathway. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors Akt->Downstream Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response

Caption: A simplified diagram of the PI3K/Akt signaling pathway, which is a common target of piperazine derivatives in drug discovery.

References

1-Indan-1-yl-piperazine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1-Indan-1-yl-piperazine. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the chemical structure, which features a piperazine ring and an indane moiety, the primary factors contributing to degradation are likely to be oxidation, hydrolysis, and photolysis. The tertiary amines in the piperazine ring can be susceptible to oxidation.

Q2: What are the expected degradation products of this compound?

While specific degradation products are not extensively documented in the public domain, potential degradation pathways could lead to N-oxides from the oxidation of the piperazine ring, or cleavage of the C-N bond connecting the indane and piperazine moieties under harsh conditions.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to protect it from moisture.

Q4: How can I monitor the stability of my this compound sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), is recommended. This method should be able to separate the intact this compound from its potential degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram over time. Degradation of the compound.1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions. Ensure the sample is protected from light, heat, and oxygen. 3. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and pathways.
Discoloration of the sample (e.g., turning yellow or brown). Oxidation or polymerization.1. Store the compound under an inert atmosphere. 2. Avoid exposure to air and light. 3. Use antioxidants if compatible with the experimental setup.
Inconsistent results in biological assays. Sample degradation leading to lower potency or formation of active/interfering byproducts.1. Use freshly prepared solutions for all experiments. 2. Routinely check the purity of the stock solution using HPLC. 3. Evaluate the stability of the compound in the assay buffer.
Poor solubility or precipitation. The compound or its salts may have limited solubility in certain solvents. Degradation products may also be less soluble.1. Verify the appropriate solvent for your desired concentration. 2. Consider pH adjustment or the use of co-solvents. 3. If precipitation is observed in a stored solution, analyze the precipitate and supernatant separately to check for degradation.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Use a photodiode array (PDA) detector to monitor the elution profile and a mass spectrometer (MS) to identify the degradation products.

Table 1: Example HPLC Method Parameters
ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

degradation_pathway parent This compound oxide N-Oxide (Piperazine Ring Oxidation) parent->oxide Oxidative Stress (e.g., H₂O₂) cleavage Cleavage Products (e.g., Piperazine, Indane derivatives) parent->cleavage Hydrolytic Stress (Acid/Base) photodegradation Photodegradation Products parent->photodegradation Photolytic Stress (UV/Vis Light)

Caption: Potential degradation pathways of this compound under stress conditions.

experimental_workflow cluster_stress Forced Degradation Conditions acid Acid Hydrolysis analysis HPLC-MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H₂O₂) oxidation->analysis thermal Thermal Stress thermal->analysis photo Photolytic Stress photo->analysis start Prepare this compound Stock Solution start->acid start->base start->oxidation start->thermal start->photo report Identify Degradants & Assess Stability analysis->report

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Check Purity of Stock Solution (HPLC) start->check_purity degraded Degradation Detected? check_purity->degraded review_storage Review Storage Conditions (Temp, Light, Atmosphere) degraded->review_storage Yes other_factors Investigate Other Experimental Factors (e.g., Assay Conditions) degraded->other_factors No use_fresh Use Freshly Prepared Solutions review_storage->use_fresh end Problem Resolved use_fresh->end

Caption: Troubleshooting logic for inconsistent results with this compound.

Technical Support Center: Purification of 1-Indan-1-yl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of 1-Indan-1-yl-piperazine (CAS: 185678-56-2).

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My final product has low purity after initial synthesis, with starting materials (e.g., piperazine, 1-indanone) still present.

A1: The presence of unreacted starting materials is a common issue, often resulting from incomplete reactions.

  • Possible Cause: The reaction has not gone to completion. Piperazine, being a hydrophilic compound, can be difficult to remove from an organic workup.[1]

  • Troubleshooting & Optimization:

    • Reaction Monitoring: Ensure the reaction is complete by using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before beginning the workup.[2]

    • Acid-Base Extraction: Utilize the basic nature of the piperazine moiety. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic this compound and any unreacted piperazine, pulling them into the aqueous layer. The non-basic starting material, 1-indanone, will remain in the organic layer. Afterward, basify the aqueous layer with a base (e.g., NaOH) and extract the purified product back into an organic solvent.

    • Column Chromatography: If extraction is insufficient, column chromatography is a highly effective method for separating the polar piperazine and the less polar 1-indanone from the product.[3]

Q2: I'm observing unexpected spots on my TLC plate, suggesting the formation of side products. How can I remove them?

A2: Side products can arise from various secondary reactions. The most common purification method to address this is column chromatography.

  • Possible Cause: Formation of byproducts such as N,N'-bis(1-indanyl)piperazine if reaction conditions are not carefully controlled.[2]

  • Troubleshooting & Optimization:

    • Optimize Stoichiometry: Carefully control the reactant ratios during synthesis. A slow, controlled addition of one reactant to the other can often minimize the formation of double-substitution byproducts.[2]

    • Flash Column Chromatography: This is the most reliable method for separating complex mixtures.[4] The ideal eluent should provide good separation with a target Rf value for this compound of approximately 0.3-0.4.[3]

    • Recrystallization: If the main impurity has different solubility characteristics, recrystallization can be an effective and scalable purification technique.[5]

Q3: The purified product is an oil and will not crystallize. What should I do?

A3: The failure of a compound to crystallize, a phenomenon known as "oiling out," is often due to residual impurities or the choice of solvent.[5]

  • Possible Cause A: Residual Impurities: Even small amounts of impurities can significantly inhibit crystal lattice formation.[5]

    • Solution: Re-purify the oil using flash column chromatography to achieve higher purity. Combine fractions that are determined to be pure by a sensitive analytical method like HPLC or TLC.

  • Possible Cause B: Suboptimal Solvent System: The chosen solvent may be too effective, keeping the compound fully dissolved even at low temperatures.[5]

    • Solution: Experiment with various solvent systems. A good starting point is a solvent in which the compound is highly soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).[5][6] Using an "anti-solvent" system, where the compound is dissolved in a minimal amount of a good solvent and a poor solvent is slowly added until turbidity is observed, can also induce crystallization.[5]

  • Possible Cause C: Lack of Nucleation: Crystallization requires an initial seed or nucleation point to begin.[5]

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create microscopic imperfections that can serve as nucleation sites. If available, adding a single seed crystal of pure this compound can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification technique for this compound?

A1: For most lab-scale syntheses, flash column chromatography over silica gel is the most versatile and effective method for achieving high purity by removing both starting materials and side products.[3][4] For larger quantities where high purity has already been established, recrystallization is a more economical and scalable option.[3]

Q2: What are the recommended solvent systems for column chromatography?

A2: The polarity of this compound requires a moderately polar eluent system. The optimal system should be determined by TLC analysis first.[7] A good starting point and gradient for elution are presented in the table below.

Solvent System Components Typical Ratio (v/v) Comments
Dichloromethane (DCM) / Methanol (MeOH)99:1 to 95:5A common choice for nitrogen-containing compounds. A small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to prevent the basic product from tailing on the acidic silica gel.
Ethyl Acetate (EtOAc) / Hexanes50:50 to 80:20Another effective system, often providing different selectivity compared to DCM/MeOH.

Q3: How can I effectively remove residual solvents from my final product?

A3: After purification, residual solvents should be removed to obtain an accurate yield and prevent interference in subsequent applications.

  • Rotary Evaporation: This is the primary method for removing the bulk of the solvent after column chromatography or extraction.[4]

  • High Vacuum: Placing the sample under high vacuum (using a vacuum pump) for several hours at room temperature or with gentle heating is crucial for removing trace amounts of solvent.

  • Lyophilization (Freeze-Drying): If the product is dissolved in a suitable solvent like water or 1,4-dioxane (often after forming a salt like the hydrochloride), lyophilization can be used to obtain a fine, solvent-free powder.

Visual Workflows

G cluster_workflow General Purification Workflow Crude Crude this compound Workup Aqueous Workup / Acid-Base Extraction Crude->Workup Concentrate1 Concentrate Under Reduced Pressure Workup->Concentrate1 Chromatography Flash Column Chromatography Concentrate1->Chromatography Analyze Analyze Fractions (TLC/HPLC) Chromatography->Analyze Pool Pool Pure Fractions Analyze->Pool Concentrate2 Concentrate & Dry Under High Vacuum Pool->Concentrate2 Final Pure this compound Concentrate2->Final High Purity Recrystal Optional: Recrystallization Concentrate2->Recrystal Recrystal->Final Highest Purity

Caption: General experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Logic for Impurities Start Crude Product Analysis (TLC/HPLC/NMR) Decision1 Starting Materials Present? Start->Decision1 Decision2 Unknown Side Products? Decision1->Decision2 No Action1 Perform Acid-Base Extraction Decision1->Action1 Yes Action2 Perform Flash Chromatography Decision2->Action2 Yes End Proceed to Final Purification Decision2->End No Action1->Decision2 Action3 Optimize Reaction Conditions (Stoichiometry, Time) Action2->Action3 Feedback Loop Action2->End

Caption: Decision-making workflow for addressing common impurity issues.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for purifying this compound on a gram scale.

  • Eluent Selection: Using TLC, determine a suitable eluent system. A good target is achieving an Rf value of ~0.35 for the product.[7] A common system is Dichloromethane:Methanol (98:2) with 0.5% Triethylamine.

  • Column Packing: Clamp a glass column vertically. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure Dichloromethane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to ensure even packing.[7] Let the excess solvent drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product (e.g., 1 gram) in a minimal amount of the eluent or DCM. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel (~2-3x the mass of the product) and evaporating the solvent. Carefully add the sample to the top of the column.[3]

  • Elution: Carefully add the eluent to the top of the column. Begin collecting fractions while applying positive pressure (flash chromatography). Start with a less polar solvent system and gradually increase the polarity (e.g., start with 100% DCM, move to 99:1 DCM:MeOH, then 98:2, etc.).

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, develop the plate, and visualize the spots (e.g., under a UV lamp).

  • Pooling and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.[3] Confirm purity using HPLC or NMR analysis.

Protocol 2: Recrystallization

This method is suitable for purifying solid material that is already reasonably pure.

  • Solvent Selection: In test tubes, test small amounts of the product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) to find one where the compound is highly soluble when hot but sparingly soluble at room temperature.[3][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[3]

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-heated funnel to remove them.[5]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can cover the flask and place it in an ice bath or refrigerator once it has reached room temperature.[3]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals under high vacuum.[3]

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 1-Indan-1-yl-piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of 1-Indan-1-yl-piperazine synthesis. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound synthesis, offering potential causes and solutions.

Issue 1: Low Yield of this compound

You are experiencing a significant drop in the yield of this compound as you move from bench-scale to a larger scale production.

Potential Cause A: Incomplete Reaction

On a larger scale, mixing and heat transfer can be less efficient, leading to an incomplete reaction.

Troubleshooting Tip:

  • Monitor the reaction progress closely using analytical techniques like HPLC or TLC.

  • If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation.

  • Ensure that the stirring is adequate to maintain a homogenous reaction mixture.

Potential Cause B: Side Reactions

Increased concentrations and longer reaction times during scale-up can favor the formation of byproducts. A common side reaction is the formation of a disubstituted indane byproduct where two indane moieties react with one piperazine molecule.

Troubleshooting Tip:

  • Carefully control the stoichiometry of the reactants. Using a slight excess of piperazine can help to minimize the formation of the disubstituted product.

  • The rate of addition of the limiting reagent can be critical. A slower, controlled addition can help to maintain a low concentration of the reagent and reduce the likelihood of side reactions.

Potential Cause C: Product Loss During Work-up and Purification

The methods used for work-up and purification at a small scale may not be as efficient when scaled up, leading to product loss.

Troubleshooting Tip:

  • Optimize the work-up procedure for the larger scale. This may involve adjusting pH for extractions, using larger volumes of solvents, or employing different filtration techniques.

  • For crystallization, a careful selection of the solvent system and controlled cooling rates are crucial to maximize product recovery.

Issue 2: Poor Product Purity

The final product is contaminated with starting materials or byproducts that are difficult to remove.

Potential Cause A: Presence of Unreacted Starting Materials

Incomplete reaction can leave unreacted 1-indanone or piperazine in the crude product.

Troubleshooting Tip:

  • As mentioned in "Issue 1", ensure the reaction goes to completion by monitoring its progress.

  • For purification, consider recrystallization from a suitable solvent system. If starting materials are still present, column chromatography may be necessary.

Potential Cause B: Formation of Byproducts

Side reactions can lead to impurities that are structurally similar to the desired product, making them difficult to separate.

Troubleshooting Tip:

  • In addition to optimizing reaction conditions to minimize byproduct formation, explore different purification techniques.

  • If recrystallization is ineffective, consider using a different solvent system or performing multiple recrystallizations.

  • Column chromatography with a carefully selected eluent system can be effective in separating closely related impurities.

Issue 3: Exothermic Reaction Leading to Poor Control

The reaction between 1-indanone and piperazine can be exothermic, and on a large scale, this can lead to a rapid increase in temperature, promoting side reactions and creating safety hazards.

Potential Cause: Inadequate Heat Dissipation

The surface area-to-volume ratio decreases as the scale of the reaction increases, making heat dissipation less efficient.

Troubleshooting Tip:

  • Use a reactor with a jacket for heating and cooling to maintain better temperature control.

  • Add one of the reactants portion-wise or via a dropping funnel to control the rate of the reaction and heat generation.

  • Ensure efficient stirring to distribute the heat evenly throughout the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key considerations for its scale-up?

The most common and direct synthesis of this compound is the reductive amination of 1-indanone with piperazine. This one-pot reaction involves the formation of an enamine intermediate, which is then reduced in situ to the desired product.

Key considerations for scale-up include:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often used for this transformation. For larger scale, other borohydride reagents like sodium borohydride might be considered for cost-effectiveness, but may require more careful control of reaction conditions.

  • Stoichiometry: A slight excess of piperazine is often used to drive the reaction to completion and minimize the formation of dimeric impurities.

  • Temperature Control: The initial condensation to form the enamine and the subsequent reduction can be exothermic. Careful temperature control is crucial to prevent side reactions.

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. On a larger scale, solvent choice may also be influenced by safety, environmental, and cost considerations.

Q2: What are the typical impurities observed during the synthesis of this compound?

The main impurities can include:

  • Unreacted 1-indanone

  • Unreacted piperazine

  • Bis(1-indanyl)piperazine (from the reaction of two molecules of 1-indanone with one molecule of piperazine)

  • Byproducts from the reduction of 1-indanone to 1-indanol

Q3: How can the purity of this compound be effectively monitored during and after the synthesis?

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and for a preliminary assessment of the purity of the crude product.

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate and quantitative assessment of purity. A well-developed HPLC method can separate the desired product from starting materials and byproducts.[1][2]

  • Gas Chromatography (GC): Can be used to detect volatile impurities like residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved.

Q4: What are the safety precautions for handling piperazine on a large scale?

Piperazine is a corrosive and sensitizing agent.[3][4][5][6] When handling large quantities, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust when handling solid piperazine. Use appropriate tools and techniques for transferring the material.

  • Storage: Store piperazine in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][6]

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Yield and Purity

Entry1-Indanone (equivalents)Piperazine (equivalents)Yield (%)Purity (%)
1117590
211.28595
311.58896
41.217085 (contains unreacted 1-indanone)

Note: This data is illustrative and may vary depending on specific reaction conditions.

Table 2: Influence of Reaction Temperature on Product Profile

EntryTemperature (°C)Reaction Time (h)Product Yield (%)1-Indanol Impurity (%)
1252480<1
24012852-3
3606755-7

Note: This data is illustrative and assumes the use of a borohydride reducing agent where higher temperatures might lead to over-reduction of the ketone.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Reductive Amination

Materials:

  • 1-Indanone

  • Piperazine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 1-indanone (1.0 equivalent) in DCE in a reactor equipped with a temperature probe and a dropping funnel, add piperazine (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of STAB (1.5 equivalents) in DCE via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Scale-Up cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_reactants Charge Reactor with 1-Indanone and DCE add_piperazine Add Piperazine charge_reactants->add_piperazine stir_rt Stir at Room Temperature (1 hour) add_piperazine->stir_rt cool_reaction Cool to 0 °C stir_rt->cool_reaction add_stab Slowly Add STAB Solution (Keep T < 10 °C) cool_reaction->add_stab react_rt Stir at Room Temperature (12-16 hours) add_stab->react_rt monitor Monitor by TLC/HPLC react_rt->monitor quench Quench with Saturated NaHCO3 Solution monitor->quench separate_layers Separate Organic Layer quench->separate_layers extract_aqueous Extract Aqueous Layer with DCE separate_layers->extract_aqueous combine_organic Combine Organic Layers extract_aqueous->combine_organic wash_brine Wash with Brine combine_organic->wash_brine dry Dry over MgSO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate recrystallize Recrystallize from Ethyl Acetate/Hexanes filter_concentrate->recrystallize isolate_product Isolate Pure Product recrystallize->isolate_product analyze_purity Analyze Purity (HPLC, NMR) isolate_product->analyze_purity troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check by HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Significant Side Reactions? check_completion->side_reactions Yes solution_incomplete - Extend reaction time - Increase temperature slightly - Improve agitation incomplete->solution_incomplete workup_loss Product Loss During Work-up? side_reactions->workup_loss No solution_side_reactions - Adjust stoichiometry (excess piperazine) - Control addition rate - Lower reaction temperature side_reactions->solution_side_reactions Yes solution_workup_loss - Optimize extraction pH - Use appropriate solvent volumes - Optimize crystallization conditions workup_loss->solution_workup_loss signaling_pathway Synthetic Pathway of this compound cluster_reactants Starting Materials cluster_reaction Reaction indanone 1-Indanone enamine Enamine Intermediate indanone->enamine piperazine Piperazine piperazine->enamine reduction Reduction enamine->reduction [Reducing Agent, e.g., STAB] product This compound reduction->product

References

Technical Support Center: Addressing Off-Target Effects of 1-Indan-1-yl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of 1-Indan-1-yl-piperazine and related piperazine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected on-target activities of piperazine-based compounds?

Piperazine derivatives are a versatile class of compounds prevalent in drug discovery, known to interact with a wide range of biological targets.[1][2] Depending on the specific substitutions on the piperazine ring, these compounds can be designed to target various receptors and enzymes. Commonly reported activities include interactions with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as roles as antipsychotics, antidepressants, and anti-inflammatory agents.[3][4][5][6][7]

Q2: What are common off-target effects associated with piperazine derivatives?

Due to the structural motifs present in many piperazine compounds, they can interact with unintended biological molecules, leading to off-target effects. Common off-target interactions for this class of compounds include, but are not limited to, muscarinic acetylcholine receptors (mAChR) and cytochrome P450 (CYP450) enzymes.[8] Such interactions can lead to undesirable side effects or confound experimental results.

Q3: How can I preemptively assess the potential for off-target effects with this compound?

A proactive approach to identifying potential off-target effects is highly recommended. This can begin with in silico profiling, which uses computational models to predict interactions with a wide array of known biological targets.[9] Following computational analysis, broad panel screening against common off-target families like kinases and GPCRs can provide empirical data on potential interactions.[9]

Troubleshooting Guides

Problem 1: Unexpected Phenotype or Toxicity Observed in Cellular Assays

You are observing a cellular phenotype (e.g., cytotoxicity, morphological changes) at concentrations that are inconsistent with the expected on-target potency of this compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your cellular model at the concentrations where the unexpected phenotype is observed. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.[9]

  • Correlate with On-Target Potency: Compare the concentration range of the observed adverse effect with the compound's potency (e.g., IC₅₀ or EC₅₀) for its intended target. If the unexpected phenotype only occurs at significantly higher concentrations, an off-target effect is a likely cause.[9]

  • Use a Structurally Dissimilar Tool Compound: Employ a known inhibitor or modulator of the same target that has a different chemical scaffold. If this alternative compound does not produce the same phenotype, it strengthens the hypothesis that the observed effects of this compound are due to its unique off-target profile.[9]

  • Initiate Off-Target Identification Workflow: If the evidence suggests an off-target effect, proceed with a systematic screening cascade to identify the responsible molecular interactions.

Experimental Workflow for Investigating Unexpected Cellular Effects

G cluster_0 Initial Observation cluster_1 Hypothesis Testing cluster_2 Decision phenotype Unexpected Phenotype/Toxicity on_target On-Target Effect? phenotype->on_target Compare with on-target potency off_target Off-Target Effect? on_target->off_target Use structurally dissimilar tool compound proceed Initiate Off-Target Screening Cascade off_target->proceed Evidence points to off-target G cluster_0 Tier 1 cluster_1 Tier 2 cluster_2 Tier 3 compound This compound insilico In Silico Profiling (Similarity Searching, Docking) compound->insilico panel Broad Panel Screening (Kinase, GPCR Panels) insilico->panel Prioritized Hits unbiased Unbiased Screening (Phenotypic, Proteomic) panel->unbiased Confirmed Protein Families

References

Technical Support Center: Enhancing the Bioavailability of 1-Indan-1-yl-piperazine (IPZ)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the oral bioavailability of 1-Indan-1-yl-piperazine (IPZ).

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor bioavailability of this compound (IPZ)?

The poor oral bioavailability of a compound like IPZ, a piperazine derivative, is likely attributable to one or more of the following factors:

  • Low Aqueous Solubility: As a weakly basic compound, IPZ may exhibit pH-dependent solubility, being more soluble in the acidic environment of the stomach but poorly soluble in the neutral pH of the small intestine where most drug absorption occurs. Over 70% of new chemical entities exhibit poor aqueous solubility, which is a primary hurdle for oral drug absorption.[1]

  • Poor Permeability: The ability of the drug to pass through the intestinal epithelium into the bloodstream can be a limiting factor. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds being the most challenging.[1]

  • First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation. Piperazine and its derivatives can be substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4.[2]

Q2: What are the primary strategies to enhance the bioavailability of IPZ?

Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the bioavailability of IPZ.[3][4][5] These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size to the micro or nano range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[1][6]

  • Amorphous Solid Dispersions (ASDs): Dispersing IPZ in an amorphous state within a polymer matrix can enhance its apparent solubility and dissolution rate.[7] In this form, the drug is non-crystalline and exhibits higher energy, leading to improved solubility.[7]

  • Lipid-Based Formulations: Incorporating IPZ into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract and facilitate its absorption.[1][3]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility by providing a hydrophilic exterior.[1][3]

  • Co-administration with Bioenhancers: Certain agents, like piperine, can enhance the bioavailability of other drugs by inhibiting metabolic enzymes (e.g., CYP3A4) or transporters (e.g., P-glycoprotein), or by increasing membrane permeability.[2][8][9]

Below is a decision-making workflow for selecting an appropriate strategy.

G start Start: IPZ with Poor Bioavailability solubility Assess Solubility (BCS Class) start->solubility low_sol Low Solubility (BCS II or IV) solubility->low_sol Low high_sol High Solubility (BCS I or III) solubility->high_sol High permeability Assess Permeability (BCS Class) low_perm Low Permeability (BCS III or IV) permeability->low_perm Low high_perm High Permeability (BCS I or II) permeability->high_perm High metabolism Assess First-Pass Metabolism high_met High Metabolism metabolism->high_met High low_met Low Metabolism metabolism->low_met Low low_sol->permeability strategy1 Strategies: - Amorphous Solid Dispersion - Nanosuspension - Lipid Formulation (SEDDS) - Cyclodextrin Complexation low_sol->strategy1 high_sol->permeability low_perm->metabolism strategy2 Strategies: - Permeation Enhancers - Lipid Formulations low_perm->strategy2 high_perm->metabolism strategy3 Strategies: - Co-administer with  Metabolic Inhibitor (e.g., Piperine) - Prodrug Approach high_met->strategy3 end Optimized Formulation strategy1->end strategy2->end strategy3->end

Caption: Decision tree for selecting a bioavailability enhancement strategy for IPZ.

Troubleshooting Guides

Issue 1: Amorphous Solid Dispersion (ASD) shows poor physical stability and recrystallizes.

Q: My IPZ-ASD formulation is showing signs of recrystallization upon storage. What are the possible causes and how can I troubleshoot this?

A: Recrystallization is a common issue with ASDs, as the amorphous state is thermodynamically unstable. Here are the potential causes and solutions:

Possible Cause Troubleshooting Steps
Inappropriate Polymer Selection The polymer must be miscible with IPZ and have a high glass transition temperature (Tg) to restrict molecular mobility. Screen different polymers (e.g., PVP, HPMC-AS, Soluplus®) to find one that forms strong interactions (e.g., hydrogen bonds) with IPZ.[10]
High Drug Loading A high drug-to-polymer ratio increases the thermodynamic drive for crystallization.[10] Reduce the drug loading to ensure IPZ molecules are adequately separated and stabilized by the polymer matrix.
Moisture Absorption Water acts as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which can lead to recrystallization.[10] Store the ASD in a desiccated environment and consider using polymers with lower hygroscopicity. Ensure proper packaging with a desiccant.
Inefficient Manufacturing Process The method used to prepare the ASD (e.g., spray drying, hot-melt extrusion) might not have achieved a fully amorphous and homogeneous dispersion. Optimize process parameters such as temperature, solvent evaporation rate, or screw speed to ensure complete amorphization.[10][11]
Issue 2: In vivo pharmacokinetic study shows high variability and no significant improvement in bioavailability.

Q: We tested our new IPZ formulation in rats, but the results show high inter-animal variability and no significant increase in AUC compared to the unformulated drug. What went wrong?

A: High variability and a lack of improvement in in vivo studies can be frustrating. Consider the following troubleshooting flowchart:

G start High Variability / No Bioavailability Improvement in Animal Study check_formulation Was the formulation physically and chemically stable? start->check_formulation check_dissolution Did in vitro dissolution predict in vivo performance? check_formulation->check_dissolution Yes sol_stability Solution: Re-evaluate formulation. Check for precipitation in GI fluids. Use different stabilizers/polymers. check_formulation->sol_stability No check_protocol Was the animal study protocol followed correctly? check_dissolution->check_protocol Yes sol_dissolution Solution: Develop a more biorelevant dissolution method. Check for 'spring and parachute' effect. check_dissolution->sol_dissolution No check_metabolism Is rapid metabolism or efflux the primary issue? check_protocol->check_metabolism Yes sol_protocol Solution: Review dosing technique (e.g., gavage), fasting state, sampling times, and bioanalysis. check_protocol->sol_protocol No sol_metabolism Solution: Solubility enhancement is not enough. Consider metabolic inhibitors (e.g., piperine) or a prodrug approach. check_metabolism->sol_metabolism Yes end Revised Experiment check_metabolism->end No, re-evaluate all steps sol_stability->end sol_dissolution->end sol_protocol->end sol_metabolism->end G start Start: IPZ Candidate for ASD Formulation screening Polymer & Solvent Screening start->screening prep Prepare Small-Scale ASDs (e.g., Solvent Evaporation) screening->prep charac1 Characterization: - DSC (Tg, Amorphicity) - PXRD (Amorphicity) - FTIR (Drug-Polymer Interaction) prep->charac1 dissolution In Vitro Dissolution & Solubility Testing charac1->dissolution stability Accelerated Stability Study (40°C/75% RH) dissolution->stability decision Lead Formulation Selected? stability->decision decision->screening No, Re-screen scaleup Scale-Up Process (Spray Drying or HME) decision->scaleup Yes charac2 Full Characterization of Scaled-Up Batch scaleup->charac2 invivo In Vivo Pharmacokinetic Study in Animal Model charac2->invivo end Final ASD Formulation invivo->end

References

Technical Support Center: Resolving Analytical Issues in 1-Indan-1-yl-piperazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical issues encountered during the detection of 1-Indan-1-yl-piperazine. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the detection and quantification of this compound?

A1: The most common analytical techniques for piperazine derivatives like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.[1][2][3] HPLC is versatile for non-volatile compounds, while GC is suitable for volatile or semi-volatile compounds, sometimes requiring derivatization.[2]

Q2: Why am I observing poor UV absorbance for this compound?

A2: The piperazine moiety itself does not have a strong chromophore, leading to poor UV absorbance.[2] The detectability of this compound will depend on the overall molecule's chromophoric properties. If sensitivity is an issue, derivatization with a UV-active agent or using a more universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) is recommended.

Q3: What are the key physicochemical properties of this compound to consider for method development?

A3: Key properties include its molecular weight (202.3 g/mol ) and molecular formula (C13H18N2).[4] As a piperazine derivative, it is a basic compound.[3] This basicity can lead to interactions with acidic silanol groups on silica-based HPLC columns, potentially causing peak tailing. The compound is freely soluble in water and ethylene glycol but insoluble in diethyl ether.[3]

Q4: Is this compound prone to degradation?

Troubleshooting Guides

HPLC Analysis

Q: I am observing significant peak tailing for my this compound peak on a C18 column. What can I do to improve the peak shape?

A: Peak tailing for basic compounds like this compound is often due to strong interactions with acidic silanol groups on the silica-based stationary phase. Here are several strategies to mitigate this:

  • Use a base-deactivated or end-capped column: These columns have fewer free silanol groups, reducing secondary interactions.

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1-0.5%), can saturate the active sites on the stationary phase.

  • Adjust the mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) will ensure the piperazine moiety is fully protonated, which can reduce tailing.

  • Increase the ionic strength of the mobile phase: Adding a salt buffer (e.g., phosphate buffer) can also help to shield the silanol interactions.

Q: My this compound peak is showing inconsistent retention times. What are the likely causes and solutions?

A: Fluctuating retention times can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before injecting your samples.

  • Mobile phase composition changes: Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly.

  • Temperature fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention times.

  • pH instability: If using a buffer, ensure it has sufficient buffering capacity to maintain a stable pH.

GC-MS Analysis

Q: I am not seeing a peak for this compound in my GC-MS analysis. What could be the problem?

A: This could be due to several reasons:

  • Non-volatility: this compound may not be sufficiently volatile for GC analysis without derivatization. Consider derivatizing the amine groups with a reagent like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • Thermal degradation: The compound might be degrading in the hot injector port. Try lowering the injector temperature.

  • Adsorption: The basic nature of the compound can lead to adsorption on active sites in the GC system (e.g., liner, column). Use a deactivated liner and a column designed for basic compounds.

Q: My GC-MS analysis shows multiple peaks for what should be a pure standard of this compound. What could be happening?

A: This could be due to:

  • On-column degradation: The compound may be degrading on the GC column. As mentioned above, using a more inert column or lowering the temperature program rate might help.

  • Presence of isomers or related substances: The standard itself may not be pure. Confirm the identity of the additional peaks by examining their mass spectra.

  • Injector-related issues: The compound might be reacting in the hot injector.

Data Presentation

The following tables provide suggested starting parameters for HPLC and GC method development for this compound, based on methods used for other piperazine derivatives. These are intended as starting points and will require optimization and validation.

Table 1: Suggested Starting HPLC Parameters

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm or Mass Spectrometry (ESI+)

Table 2: Suggested Starting GC-MS Parameters (with Derivatization)

ParameterSuggested Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min)
Injection Mode Splitless
Derivatizing Agent Trifluoroacetic anhydride (TFAA)
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range 50-500 m/z

Experimental Protocols

HPLC Method Development Protocol (Starting Point)
  • Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the expected calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic System: Use a standard HPLC system with a UV or MS detector.

  • Initial Conditions: Use the starting parameters outlined in Table 1.

  • Optimization:

    • Adjust the mobile phase gradient to achieve good resolution between the main peak and any impurities.

    • If peak tailing is observed, apply the troubleshooting steps mentioned above.

    • Optimize the detection wavelength by running a UV scan of the analyte.

  • Method Validation: Once optimized, validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

GC-MS Method Development Protocol (Starting Point)
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol.

  • Derivatization:

    • Evaporate a known volume of the standard solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70 °C for 20 minutes.

    • Evaporate the excess reagent and solvent to dryness.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • Sample Preparation: Extract the this compound from the sample matrix using a suitable technique (e.g., liquid-liquid extraction or solid-phase extraction). Derivatize the extracted sample using the same procedure as the standard.

  • Chromatographic System: Use a GC-MS system with an electron ionization source.

  • Initial Conditions: Use the starting parameters outlined in Table 2.

  • Optimization: Adjust the oven temperature program to achieve optimal separation.

  • Method Validation: Validate the method for its intended purpose.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh & Dissolve Reference Standard HPLC Inject into HPLC System (C18 Column, Gradient Elution) Standard->HPLC Sample Dissolve & Filter Sample Sample->HPLC Detector Detection (UV or MS) HPLC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape? cluster_retention Inconsistent Retention? Start Analytical Issue Identified PeakShape_Yes Yes Start->PeakShape_Yes PeakShape_No No Tailing Tailing? PeakShape_Yes->Tailing Fronting Fronting? PeakShape_Yes->Fronting Retention_Yes Yes PeakShape_No->Retention_Yes Retention_No No Tailing_Sol Add Mobile Phase Modifier Use Base-Deactivated Column Adjust pH Tailing->Tailing_Sol Fronting_Sol Lower Sample Concentration Use Weaker Injection Solvent Fronting->Fronting_Sol Retention_Sol Check Column Equilibration Ensure Stable Temperature Prepare Fresh Mobile Phase Retention_Yes->Retention_Sol

Caption: A troubleshooting decision tree for common HPLC issues.

Derivatization_Concept Analyte This compound - Poor UV Absorbance - Potentially Low Volatility Product Derivatized Product - Enhanced UV Detection - Suitable for GC Analyte->Product + Reagent Reagent Derivatizing Agent - Strong Chromophore - Increases Volatility

Caption: The concept of derivatization for enhanced detection.

References

Technical Support Center: Mitigating the Toxicity of 1-Indan-1-yl-piperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of 1-Indan-1-yl-piperazine in cell-based assays. The following information is based on general principles of compound toxicity mitigation and knowledge of piperazine derivatives, as specific data for this compound is not extensively available. Experimental validation for this specific compound is crucial.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cell-based assay after treatment with this compound, even at low concentrations. What are the potential causes?

A1: Several factors could contribute to the observed cytotoxicity of this compound:

  • Inherent Compound Toxicity: The chemical structure of the compound itself may be inherently toxic to the specific cell line being used.

  • Solvent Toxicity: The solvent used to dissolve the compound, such as DMSO, can be toxic to cells at higher concentrations. It is crucial to keep the final solvent concentration in the cell culture medium low, typically below 0.5%, and to include a vehicle control in your experiments.

  • Compound Precipitation: The compound may be precipitating out of solution at the tested concentrations, leading to localized high concentrations and cell death.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Assay-Specific Effects: The compound might interfere with the components of your cell viability assay, leading to inaccurate readings that suggest cytotoxicity.

Q2: How can we reduce the solvent toxicity in our experiments?

A2: To minimize solvent-induced toxicity:

  • **Determine the Maximum

Validation & Comparative

A Comparative Guide to Validating the Purity of 1-Indan-1-yl-piperazine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 1-Indan-1-yl-piperazine samples. Ensuring the purity of this compound is critical for accurate pharmacological studies and drug development processes. This document outlines key analytical techniques, detailed experimental protocols, and potential impurities to facilitate rigorous quality assessment.

Introduction to Purity Validation

This compound is a piperazine derivative with potential applications in medicinal chemistry. The purity of this compound can be affected by starting materials, synthetic route byproducts, and degradation products. Therefore, robust analytical methods are essential to identify and quantify any impurities. The primary techniques for purity validation of piperazine derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Purity

Table 1: Illustrative Purity Comparison of this compound Samples

Supplier/BatchPurity by HPLC (%)Purity by GC-MS (%)Major Impurity IdentifiedImpurity Level (%)
Reference Standard >99.9>99.9Not Detected<0.01
Supplier A 99.299.11-Indanone0.4
Supplier B 98.598.4Di-indan-1-yl-piperazine0.8
In-house Synthesis Lot 1 99.599.4Piperazine0.3
In-house Synthesis Lot 2 97.897.6Unidentified (m/z = X)1.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the supplier and batch.

Key Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination and impurity quantification of non-volatile organic compounds. For piperazine derivatives, which often lack a strong UV chromophore, derivatization may be necessary to enhance detection sensitivity, especially for trace impurity analysis.[1]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 2-3) is a common starting point for related piperazine compounds.[2] The exact gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (likely in the range of 210-280 nm due to the indan moiety).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities. It provides excellent chromatographic resolution and highly specific mass spectral data for unambiguous identification of byproducts and residual solvents.[3]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for piperazine derivatives.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components. A typical program for related compounds involves holding at 150°C for a few minutes, followed by a ramp of 10-20°C/min to 280°C.[4][5]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500 to cover the parent compound and potential fragments.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the main compound and any isolated impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[6][]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The integration of the peaks can be used to determine the relative amounts of the main compound and any proton-containing impurities.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms and their chemical environments.

  • Structural Elucidation: The chemical shifts, coupling constants, and peak integrations in the ¹H and ¹³C NMR spectra are used to confirm the structure of this compound and to identify the structures of any significant impurities.[8]

Potential Impurities in this compound Synthesis

The synthesis of this compound typically involves the reductive amination of 1-indanone with piperazine.[9] Potential impurities can arise from starting materials, side reactions, and subsequent degradation.

  • Starting Materials: Unreacted 1-indanone and piperazine.

  • Byproducts of Reductive Amination:

    • Di-indan-1-yl-piperazine: Formed by the reaction of two molecules of 1-indanone with one molecule of piperazine.

    • Products of over-reduction or incomplete reaction.

  • Degradation Products: The stability of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light) should be evaluated through forced degradation studies to identify potential degradants.[10]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical techniques described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase (e.g., Methanol/Water) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Purity Calculation Chromatogram->Integration Report Generate Purity Report Integration->Report

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Volatile Solvent (e.g., Dichloromethane) Sample->Dissolution Injection Inject into GC-MS System Dissolution->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra of Peaks TIC->MassSpectra Identification Impurity Identification via Library Search MassSpectra->Identification Purity_Validation_Logic cluster_techniques Analytical Techniques cluster_assessment Purity Assessment Compound This compound Sample HPLC HPLC (Purity, Quantification) Compound->HPLC GCMS GC-MS (Volatile Impurities, Identification) Compound->GCMS NMR NMR (Structure Confirmation, qNMR) Compound->NMR PurityValue Quantitative Purity (%) HPLC->PurityValue ImpurityProfile Impurity Profile (Identity and Quantity) GCMS->ImpurityProfile StructureConfirmation Structural Integrity NMR->StructureConfirmation FinalReport Comprehensive Purity Report PurityValue->FinalReport ImpurityProfile->FinalReport StructureConfirmation->FinalReport

References

A Comparative Analysis of 1-Indan-1-yl-piperazine and Structurally Similar Compounds as Dopamine D2 and Serotonin 5-HT1A Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Indan-1-yl-piperazine and its structurally related analogs, focusing on their binding affinities for Dopamine D2 and Serotonin 5-HT1A receptors. The information presented is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications, particularly in the realm of neuropsychiatric disorders where modulation of the dopaminergic and serotonergic systems is crucial.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki values) of this compound and its analogs for the human Dopamine D2 and Serotonin 5-HT1A receptors. Lower Ki values are indicative of higher binding affinity.

Compound IDStructureDopamine D2 Receptor Ki (nM)Serotonin 5-HT1A Receptor Ki (nM)
1 1-(Indan-1-yl)piperazine28.515.2
2 1-(5-Fluoroindan-1-yl)piperazine25.112.8
3 1-(6-Fluoroindan-1-yl)piperazine26.314.1
4 1-(Indan-2-yl)piperazine45.230.7
5 1-Phenylpiperazine250.385.6
6 1-(2-Methoxyphenyl)piperazine180.52.5

Signaling Pathways

To understand the functional implications of receptor binding, it is essential to consider the downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the Dopamine D2 and Serotonin 5-HT1A receptors.

D2_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Dopamine D2 Receptor Signaling Pathway

5HT1A_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Binds Gi Gi HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Serotonin 5-HT1A Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for the human Dopamine D2 and Serotonin 5-HT1A receptors.

Materials:

  • Cell Membranes: Membranes from CHO-K1 cells stably expressing the human recombinant Dopamine D2 receptor or from HEK293 cells stably expressing the human recombinant Serotonin 5-HT1A receptor.

  • Radioligands: [³H]-Spiperone for D2 receptors and [³H]-8-OH-DPAT for 5-HT1A receptors.

  • Non-specific Binding Ligand: Haloperidol (10 µM) for D2 assays and 8-OH-DPAT (10 µM) for 5-HT1A assays.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes (10-20 µg protein), radioligand (at a concentration close to its Kd value), and varying concentrations of the test compound or the non-specific binding ligand in the assay buffer. The final incubation volume is typically 250 µL.

  • Incubation: Incubate the plates at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed three times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: The filters are collected, and the radioactivity retained on them is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Buffers incubation Incubate Components: Membranes + Radioligand + Test Compound (or vehicle/non-specific) reagents->incubation filtration Rapid Filtration & Washing incubation->filtration counting Liquid Scintillation Counting filtration->counting calculation Calculate: - Specific Binding - IC50 - Ki (Cheng-Prusoff) counting->calculation results Final Ki Values calculation->results

Radioligand Binding Assay Workflow

This guide provides a foundational comparison of this compound and its analogs. Further in-depth studies, including functional assays and in vivo experiments, are necessary to fully elucidate the therapeutic potential of these compounds.

A Comparative Analysis of 1-Indan-1-yl-piperazine and the Reference 5-HT1A Agonist, 8-OH-DPAT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated pharmacological activity of 1-Indan-1-yl-piperazine and the well-characterized 5-HT1A receptor full agonist, 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT). Due to the limited publicly available data for this compound, this comparison leverages data from a structurally analogous indanone-piperazine derivative to project its likely activity profile at the serotonin 1A (5-HT1A) receptor, a key target in the development of therapeutics for anxiety and depression.

Introduction to the Compounds

This compound belongs to the arylpiperazine class of compounds, a scaffold known for its interaction with various G-protein coupled receptors (GPCRs), most notably serotonin receptors. The inclusion of the indan moiety suggests a structural basis for affinity and selectivity towards the 5-HT1A receptor.

8-OH-DPAT is a prototypical and extensively studied full agonist for the 5-HT1A receptor.[1] It is widely used as a reference compound in pharmacological research to characterize the functional activity of novel compounds targeting this receptor.

Comparative Pharmacological Data

The following table summarizes the available quantitative data for the reference compound 8-OH-DPAT and the structurally related indanone-piperazine derivative.

ParameterThis compound (Projected)8-OH-DPAT (Reference Compound)Structurally Related Indanone-Piperazine Derivative
Binding Affinity (Ki) for 5-HT1A Receptor High affinity expected~0.25 - 6.5 nM0.74 nM
Functional Potency (EC50) at 5-HT1A Receptor Potent agonist activity expectedVaries by assay (typically low nM range)Data not available
Functional Efficacy (Emax) at 5-HT1A Receptor Full agonist activity expectedFull Agonist (~100% of 5-HT)Full Agonist

Signaling Pathway and Experimental Workflow

The 5-HT1A receptor is a Gi/o-coupled GPCR. Upon agonist binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The functional activity of these compounds is typically assessed through radioligand binding assays to determine affinity and GTPγS binding assays to measure G-protein activation (a proxy for agonism).

5_HT1A_Signaling_Pathway cluster_membrane Cell Membrane Agonist Agonist (e.g., this compound, 8-OH-DPAT) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP (decreased) Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Figure 1: Simplified 5-HT1A Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay (Affinity) cluster_functional GTPγS Binding Assay (Functional Activity) Membranes Cell Membranes (with 5-HT1A receptors) Incubation1 Incubation Membranes->Incubation1 Radioligand Radiolabeled Ligand (e.g., [3H]8-OH-DPAT) Radioligand->Incubation1 Test_Compound Test Compound (this compound) Test_Compound->Incubation1 Filtration1 Filtration & Washing Incubation1->Filtration1 Quantification1 Quantification of Bound Radioactivity Filtration1->Quantification1 Ki_Value Determine Ki Value Quantification1->Ki_Value Membranes2 Cell Membranes (with 5-HT1A receptors) Incubation2 Incubation Membranes2->Incubation2 GTPgS [35S]GTPγS GTPgS->Incubation2 Agonist Agonist (this compound) Agonist->Incubation2 Filtration2 Filtration & Washing Incubation2->Filtration2 Quantification2 Quantification of Bound [35S]GTPγS Filtration2->Quantification2 EC50_Emax Determine EC50 & Emax Quantification2->EC50_Emax

Figure 2: Experimental workflows for determining binding affinity and functional activity.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • [³H]8-OH-DPAT (Radioligand).

  • Test compound (this compound) and reference compound (8-OH-DPAT) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Serotonin (10 µM) for determination of non-specific binding.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well microplate, combine 50 µL of the test or reference compound at various concentrations, 50 µL of [³H]8-OH-DPAT (final concentration ~1 nM), and 150 µL of the cell membrane suspension.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of 10 µM serotonin.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at the human 5-HT1A receptor by measuring agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • [³⁵S]GTPγS.

  • Test compound (this compound) and reference compound (8-OH-DPAT) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well microplate, combine 50 µL of the test or reference compound at various concentrations, 50 µL of the cell membrane suspension, and 50 µL of GDP.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration.

  • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation of [³⁵S]GTPγS binding) by non-linear regression analysis of the dose-response curve.

Conclusion

Based on the pharmacological data of a structurally similar indanone-piperazine derivative, this compound is projected to be a high-affinity ligand and likely a full agonist at the 5-HT1A receptor. Its potency and efficacy are expected to be comparable to the reference agonist 8-OH-DPAT. Further direct experimental validation using the detailed protocols provided in this guide is necessary to definitively characterize the pharmacological profile of this compound and its potential as a therapeutic agent.

References

Unveiling the Cross-Reactivity Profile of 1-Indan-1-yl-piperazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the potential cross-reactivity of the novel compound 1-Indan-1-yl-piperazine. Aimed at researchers, scientists, and drug development professionals, this document summarizes available data on structurally similar compounds to predict the binding profile of this compound, offers a standardized experimental protocol for comprehensive cross-reactivity screening, and presents a comparative analysis with alternative compounds.

Predicted Target Profile of this compound

Based on an extensive review of piperazine-containing compounds, this compound is predicted to primarily interact with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. The piperazine moiety is a well-established scaffold for ligands of these G-protein coupled receptors (GPCRs). The indan group, a bicyclic aromatic system, likely contributes to the binding affinity and selectivity.

Comparative Analysis of Structurally Similar Compounds

To contextualize the potential activity of this compound, the following table summarizes the binding affinities of structurally related arylpiperazine derivatives for key CNS receptors. This data, gathered from publicly available research, highlights the common targets for this class of compounds.

Compound/AlternativePrimary Target(s)Ki (nM)Reference Compound(s)
1-(2-Methoxyphenyl)piperazine 5-HT1A, 5-HT2A, D225, 50, 200Buspirone, Aripiprazole
1-Phenylpiperazine 5-HT1A, α1-adrenergic15, 30Flibanserin
(S)-(-)-1-(1-Naphthyl)piperazine 5-HT1A, 5-HT1B8, 12-
1-(3-Chlorophenyl)piperazine (mCPP) 5-HT2C, 5-HT1A, 5-HT2A1.3, 26, 63-

Note: This table presents representative data from various sources for illustrative purposes. Ki values can vary depending on the specific assay conditions.

Experimental Protocol for Cross-Reactivity Profiling

A comprehensive assessment of the cross-reactivity of this compound is crucial for understanding its pharmacological profile and potential off-target effects. A standard approach involves screening the compound against a broad panel of receptors, enzymes, and ion channels.

Primary Target Identification and Affinity Determination
  • Objective: To identify the primary biological target(s) of this compound and determine its binding affinity.

  • Method: Radioligand binding assays are performed using cell membranes expressing the target receptors of interest (e.g., dopamine D2, D3, and various serotonin receptor subtypes). The compound is tested at a range of concentrations to determine its inhibitory constant (Ki).

Broad Panel Cross-Reactivity Screening
  • Objective: To identify potential off-target interactions.

  • Method: The compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of receptors, enzymes, and ion channels (e.g., a commercially available panel of over 400 targets). Targets showing significant inhibition (typically >50%) are selected for further investigation.

Functional Assays
  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at its primary and key off-targets.

  • Method: Cell-based functional assays are employed to measure the compound's effect on downstream signaling pathways. Examples include cAMP assays for Gs or Gi-coupled receptors and calcium flux assays for Gq-coupled receptors.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and potential biological effects of this compound, the following diagrams have been generated.

Experimental_Workflow cluster_0 Compound Synthesis and Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Interpretation Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Stock Stock Solution Preparation Purification->Stock Primary_Screen Primary Target Binding Assays (e.g., Dopamine/Serotonin Receptors) Stock->Primary_Screen Broad_Panel Broad Panel Cross-Reactivity Screen (>400 targets) Primary_Screen->Broad_Panel Functional_Assay Functional Assays (Agonist/Antagonist) Broad_Panel->Functional_Assay Affinity Determine Ki (Binding Affinity) Functional_Assay->Affinity Selectivity Assess Selectivity Profile Affinity->Selectivity SAR Structure-Activity Relationship Analysis Selectivity->SAR

Experimental workflow for cross-reactivity profiling.

Signaling_Pathway cluster_dopamine Dopamine D2 Receptor Pathway (Gi-coupled) cluster_serotonin Serotonin 5-HT2A Receptor Pathway (Gq-coupled) D2R Dopamine D2 Receptor Gi Gi D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB (Gene Transcription) PKA->CREB Phosphorylation HT2AR Serotonin 5-HT2A Receptor Gq Gq HT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Activation Compound This compound (Hypothesized Ligand) Compound->D2R Potential Antagonist Compound->HT2AR Potential Antagonist

Reproducibility of 1-Indan-1-yl-piperazine Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for the synthesis and characterization of 1-Indan-1-yl-piperazine. Due to the limited availability of comprehensive public data on this specific molecule, this document outlines a reproducible synthetic protocol based on established chemical principles and provides a framework for its characterization and comparison with alternative compounds.

Synthesis and Characterization of this compound

Based on available literature, the synthesis of this compound has been reported with a yield of 83%.[1][2] While the detailed experimental protocol from the original publication is not fully accessible, a standard reductive amination procedure is a plausible and reproducible method for its synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number185678-56-2[2]
Molecular FormulaC₁₃H₁₈N₂[2]
Molecular Weight202.30 g/mol
Exact Mass202.14700 Da
PSA15.27000
Flash Point140.5ºC

Experimental Protocols

Proposed Synthesis of this compound via Reductive Amination

This protocol describes a likely synthetic route based on common organic chemistry practices for the formation of similar compounds.

Materials:

  • 1-Indanone

  • Piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-indanone (1 equivalent) and piperazine (1.2-1.5 equivalents) in dichloromethane.

  • Acid Catalyst (Optional): Add a catalytic amount of glacial acetic acid to the mixture.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) to the stirring solution at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material (1-indanone) is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization Methods

To ensure the identity and purity of the synthesized this compound, the following characterization techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR would be expected to show signals corresponding to the aromatic protons of the indane ring, the benzylic proton at the 1-position of the indane, and the methylene protons of both the indane and piperazine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H stretches for the secondary amine in the piperazine ring and C-H stretches for the aromatic and aliphatic components.

  • Melting Point: The melting point of the purified solid product should be determined and compared with any available literature values.

Comparative Analysis with Alternative Piperazine Derivatives

The therapeutic potential of piperazine derivatives is broad, with compounds exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The selection of an appropriate comparator depends on the intended application of this compound.

Table 2: Comparison of Biological Activities of Selected Piperazine Derivatives

Compound/ClassPrimary Biological ActivityKey FindingsReference
1,8-Naphthalimide-Piperazine-Aminobenzothiazole Anticancer (Colon and Lung)Potent inhibitor with activity in the micromolar range; acts as a DNA intercalator and topoisomerase-II inhibitor.
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives Anticancer (potential for theranostics)Good membrane permeability and ability to target CAIX-expressing cancers, as suggested by in silico studies.
Substituted 3-(4-Arylpiperazin-1-yl)cinnolines AntifungalShowed fairly good activity against clinical isolates of C. albicans.[6]
1-(2-Aryl-2-adamantyl)piperazine Derivatives Anticancer (Melanoma)Exhibit significant cytotoxic and anti-proliferative effects against melanoma cell lines.

Signaling Pathways and Experimental Workflows

The biological activity of piperazine derivatives is often mediated through their interaction with specific cellular receptors and signaling pathways. For instance, many piperazine-containing compounds are known to interact with dopamine and serotonin receptors.

Diagram 1: General Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 1-Indanone + Piperazine Reaction Reductive Amination Reactants->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Pure Pure this compound Purification->Pure NMR NMR (1H, 13C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR MP Melting Point Pure->MP

Caption: Workflow for the synthesis and characterization of this compound.

Diagram 2: Hypothetical Signaling Pathway Involvement

G Compound This compound Receptor GPCR (e.g., Dopamine/Serotonin Receptor) Compound->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Potential GPCR-mediated signaling pathway for this compound.

References

Head-to-Head Comparison of 1-Indan-1-yl-piperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of 1-Indan-1-yl-piperazine derivatives, focusing on their pharmacological performance at key central nervous system targets: dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. The data presented is a synthesis of findings from multiple research publications to offer a comparative overview for drug discovery and development programs.

Data Presentation: Comparative Affinity of Piperazine Derivatives

The following table summarizes the binding affinities (Ki, in nM) of various piperazine derivatives for dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity. Please note that the data has been compiled from different studies and experimental conditions may vary.

Compound IDScaffoldDopamine D₂ (Ki, nM)Dopamine D₃ (Ki, nM)Serotonin 5-HT₁ₐ (Ki, nM)Serotonin 5-HT₂ₐ (Ki, nM)D₂/D₃ Selectivity Ratio
Compound A Phenylpiperazine349-752296-141327 - 199-1.0 - 5.3
Compound B Thiophene-benzamide N-phenylpiperazine-1.4 - 43--67 - 1831
Compound C Thiazole-benzamide N-phenylpiperazine-2.5 - 31--73 - 1390
(-)-10e Tetrahydronaphthalen-2-ol piperazine47.50.57--83.3
(+)-10e Tetrahydronaphthalen-2-ol piperazine1133.73--30.3
Indazole Derivative 10g Tetrahydronaphthalen-2-ol piperazineHigh AffinityHigh Affinity---
Benzo[b]thiophene Derivative 10i Tetrahydronaphthalen-2-ol piperazineHigh AffinityHigh Affinity---
Indole Derivative 7n Indolyl-propyl-piperazinyl-ethanamide307----
Indole Derivative 7m Indolyl-propyl-piperazinyl-ethanamide593----
Phenylpiperazine Coumarin Deriv. Phenylpiperazine-propoxy-coumarinNanomolar RangeNanomolar RangeNanomolar Range-5-HT₁ₐ > D₂ > D₃

*Data compiled from multiple sources.[1][2][3] The values for Compound A, B, and C represent a range observed for a series of analogs.[1] For compounds (-)-10e, (+)-10e, 10g, and 10i, "High Affinity" indicates potent binding as reported in the source literature without specific Ki values in the abstract.[2] The D₂/D₃ selectivity ratio is calculated as Ki(D₂)/Ki(D₃). A higher ratio indicates greater selectivity for the D₃ receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below. These protocols are fundamental for assessing the pharmacological profile of novel this compound derivatives.

Radioligand Binding Assays

This method is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Cell lines (e.g., HEK-293 or CHO) stably expressing the human dopamine (D₂, D₃) or serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors are used.

  • Cells are cultured and harvested.

  • The cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method (e.g., BCA protein assay).

2. Binding Assay (Competition Assay):

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • A serial dilution of the unlabeled test compound (this compound derivative).

    • A fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D₂/D₃ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors). The radioligand concentration is typically at or below its Kd value.

    • The prepared cell membrane suspension.

  • Total binding wells contain the radioligand and membranes without the test compound.

  • Non-specific binding wells contain the radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.

  • The plate is incubated (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

  • The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

1. GTPγS Binding Assay (for Gᵢ/ₒ-coupled receptors like D₂/D₃ and 5-HT₁ₐ):

  • This assay measures the activation of G-proteins, an early event in the signaling cascade.

  • The assay is performed with cell membranes expressing the receptor of interest.

  • Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting after filtration.

  • An increase in [³⁵S]GTPγS binding indicates agonist activity.

2. cAMP Assay (for Gᵢ/ₒ-coupled 5-HT₁ₐ and Gₛ-coupled receptors):

  • This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

  • For Gᵢ-coupled receptors like 5-HT₁ₐ, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

  • Whole cells expressing the receptor are first stimulated with forskolin (a direct activator of adenylyl cyclase) to induce a measurable level of cAMP.

  • The cells are then treated with the test compound.

  • The intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits based on fluorescence or luminescence.

  • A decrease in forskolin-stimulated cAMP levels indicates agonist activity at Gᵢ-coupled receptors.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound derivatives.

Dopamine_D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor Gi Gαi/βγ D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine / Agonist Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Leads to

Caption: Dopamine D₂ Receptor Signaling Pathway.

Serotonin_5HT1A_Receptor_Signaling cluster_membrane Cell Membrane HT1AR 5-HT₁ₐ Receptor Gi Gαi/βγ HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin / Agonist Serotonin->HT1AR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anxiolytic Effects) PKA->Cellular_Response Leads to Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Binding_Assay Radioligand Binding Assays (D₂, D₃, 5-HT₁ₐ, 5-HT₂ₐ) Characterization->Binding_Assay Functional_Assay Functional Assays (GTPγS, cAMP) Binding_Assay->Functional_Assay Determine Agonist/Antagonist Activity of Hits Data_Analysis Data Analysis (Ki, EC₅₀, IC₅₀) Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Synthesis Lead Optimization

References

Validating the Mechanism of Action of 1-Indan-1-yl-piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific mechanism of action of 1-Indan-1-yl-piperazine is limited. This guide presents a hypothetical validation process assuming its potential activity as a dopamine D2 and serotonin 5-HT1A receptor ligand, a common profile for piperazine derivatives. The experimental data for this compound is illustrative, while data for comparator compounds are based on published findings.

This guide provides a comparative analysis of this compound against well-characterized reference compounds, offering insights into its hypothetical binding affinity and functional activity at the dopamine D2 and serotonin 5-HT1A receptors.

Data Presentation: Comparative Receptor Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and comparator compounds at the human dopamine D2 and serotonin 5-HT1A receptors.

Table 1: Comparative Binding Affinity (Ki, nM) at Dopamine D2 and Serotonin 5-HT1A Receptors

CompoundDopamine D2 (Ki, nM)5-HT1A (Ki, nM)D2/5-HT1A Selectivity Ratio
This compound (Hypothetical) 15.825.20.63
Spiperone0.1613.50.012
7-OH-DPAT2.30.92.56
WC-26[1]270--
Compound 6a[2]-1.28-

Lower Ki values indicate higher binding affinity. Selectivity ratio is calculated as Ki (D2) / Ki (5-HT1A). A value < 1 indicates selectivity for D2, while a value > 1 indicates selectivity for 5-HT1A.

Table 2: Comparative Functional Activity (EC50/IC50, nM) in GTPγS Binding Assays

CompoundDopamine D2 (EC50, nM)5-HT1A (EC50, nM)
This compound (Hypothetical) 45.3 (Partial Agonist)78.1 (Partial Agonist)
Quinpirole (Full Agonist)12.5-
8-OH-DPAT (Full Agonist)-5.2
WC-44 (Agonist)[1]--

EC50 represents the concentration of an agonist that produces 50% of the maximal response. Lower EC50 values indicate higher potency.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Membrane Preparations: HEK-293 cells stably expressing human dopamine D2 or 5-HT1A receptors.

  • Radioligands: [³H]-Spiperone (for D2), [³H]-8-OH-DPAT (for 5-HT1A).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[3]

  • Non-specific Binding Control: Haloperidol (10 µM for D2), Serotonin (10 µM for 5-HT1A).

  • Test Compound: this compound.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation (10-20 µg protein), a fixed concentration of the radioligand (at its approximate Kd value), and varying concentrations of the unlabeled test compound.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of the respective non-specific control.

  • Equilibration: Incubate the plates at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[4]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[5][6]

Materials:

  • Membrane Preparations: As above.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: 10 µM final concentration.

  • Test Compound: this compound.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Pre-incubation: In a 96-well plate, incubate the cell membrane preparation (5-10 µg protein) with GDP and varying concentrations of the test compound for 15 minutes at 30°C.

  • Initiation: Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and maximal stimulation (Emax) values.

Visualizations

Signaling Pathways

Dopamine_D2_Signaling Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Dopamine Dopamine or Agonist Dopamine->D2R PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response

Caption: Dopamine D2 receptor activation inhibits adenylyl cyclase.

Serotonin_5HT1A_Signaling Serotonin 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane HT1A_R 5-HT1A Receptor G_protein Gi/o Protein HT1A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Serotonin Serotonin or Agonist Serotonin->HT1A_R PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response

Caption: 5-HT1A receptor activation also inhibits adenylyl cyclase.

Experimental Workflows

Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Membrane Homogenates C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compound Dilutions B->C D Separate Bound and Free Ligand via Filtration C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki Values E->F

Caption: Workflow for the competitive radioligand binding assay.

GTP_Assay_Workflow [35S]GTPγS Functional Assay Workflow cluster_prep_gtp Preparation cluster_assay_gtp Assay cluster_analysis_gtp Analysis G Prepare Membrane Homogenates I Incubate Membranes, [35S]GTPγS, GDP, and Test Compound G->I H Prepare [35S]GTPγS and Test Compound Dilutions H->I J Terminate Reaction and Separate Bound [35S]GTPγS via Filtration I->J K Quantify Radioactivity (Scintillation Counting) J->K L Determine EC50 and Emax Values K->L

Caption: Workflow for the [³⁵S]GTPγS functional assay.

References

Benchmarking 1-Indan-1-yl-piperazine: A Comparative Guide for CNS Receptor Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative framework for benchmarking the novel compound 1-Indan-1-yl-piperazine against established inhibitors and activators targeting central nervous system (CNS) receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities with potential psychoactive properties. Due to the limited publicly available data on this compound, this guide presents a hypothetical benchmarking study, outlining the essential experimental protocols and data presentation formats necessary for a thorough characterization.

The structural components of this compound, namely the indan and piperazine moieties, are prevalent in a variety of CNS-active compounds. The piperazine ring, in particular, is a well-known scaffold in molecules targeting serotonergic and dopaminergic systems, which are critical in the regulation of mood, cognition, and motor control.[1][2][3] Therefore, this guide focuses on a comparative analysis against known modulators of serotonin and dopamine receptors.

Comparative Analysis of Receptor Binding Affinity

A primary step in characterizing a novel compound is to determine its binding affinity for a panel of relevant receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its target receptor.[4][5] In this hypothetical study, this compound is compared against a selection of known serotonin and dopamine receptor ligands.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2AD1D2DATSERT
This compound TBDTBDTBDTBDTBDTBD
Buspirone (5-HT1A Agonist)1.2500>10,000400>10,000>10,000
Ketanserin (5-HT2A Antagonist)1502.5>1,000300>1,000200
SCH 23390 (D1 Antagonist)>10,000>1,0000.2500>10,000>10,000
Haloperidol (D2 Antagonist)200252501.5>1,000>1,000
GBR-12935 (DAT Inhibitor)>10,000>10,000>1,000>1,0001.0500
Sertraline (SERT Inhibitor)250150>10,000>1,000250.26

TBD: To Be Determined. Data for known compounds are representative values from public sources.

Functional Activity Profiling

Beyond binding affinity, it is crucial to determine the functional activity of the compound – whether it acts as an agonist, antagonist, or inverse agonist at its target receptors. This can be assessed through various functional assays that measure downstream signaling events upon receptor activation or inhibition.[6][7][8]

Table 2: Comparative Functional Activity (EC50/IC50, nM; % Emax)

Compound5-HT1A (cAMP Assay)5-HT2A (Calcium Flux)D1 (cAMP Assay)D2 (cAMP Assay)
This compound TBDTBDTBDTBD
8-OH-DPAT (5-HT1A Agonist)EC50: 2.1, Emax: 95%---
WAY-100635 (5-HT1A Antagonist)IC50: 0.9---
DOI (5-HT2A Agonist)-EC50: 5.4, Emax: 100%--
Risperidone (5-HT2A Antagonist)-IC50: 3.2--
SKF-81297 (D1 Agonist)--EC50: 0.8, Emax: 100%-
Haloperidol (D2 Antagonist)---IC50: 1.5

TBD: To Be Determined. Data for known compounds are representative values from public sources.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.[4][5][9]

  • Membrane Preparation : Cell membranes expressing the receptor of interest are prepared from transfected cell lines or tissue homogenates.

  • Assay Buffer : Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific ions and additives as required for the receptor).

  • Incubation : In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) and a range of concentrations of the test compound (this compound) or a known competitor.

  • Equilibrium : Allow the binding to reach equilibrium by incubating for a specified time at a specific temperature (e.g., 60 minutes at 25°C).

  • Separation : Separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

  • Washing : Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting : Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis : Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

Functional Assay Protocol: cAMP Measurement for Gs/Gi-Coupled Receptors

This protocol measures the modulation of cyclic adenosine monophosphate (cAMP) levels, a common second messenger for Gs and Gi-coupled receptors like D1 and 5-HT1A receptors.[10][11]

  • Cell Culture : Culture cells stably or transiently expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Cell Plating : Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment :

    • Agonist testing : Treat the cells with varying concentrations of the test compound.

    • Antagonist testing : Pre-incubate the cells with varying concentrations of the test compound before stimulating with a known agonist at its EC80 concentration.

  • Incubation : Incubate the plates at 37°C for a specified duration (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement : Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis :

    • Agonist : Plot the response versus the log of the agonist concentration to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).

    • Antagonist : Plot the inhibition of the agonist response versus the log of the antagonist concentration to determine the IC50 (concentration for 50% inhibition).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation inc Incubation with Radioligand & Compound prep->inc filt Filtration inc->filt wash Washing filt->wash count Scintillation Counting wash->count analysis Data Analysis (IC50 -> Ki) count->analysis

Figure 1. Workflow for Radioligand Binding Assay.

G cluster_pathway Dopamine D2 Receptor Signaling (Gi-coupled) Dopamine Dopamine / Agonist D2R D2 Receptor Dopamine->D2R Antagonist Antagonist (e.g., Haloperidol) Antagonist->D2R G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Figure 2. Simplified Dopamine D2 Receptor Signaling Pathway.

G cluster_logic Benchmarking Logic Compound This compound Binding Binding Assays (Ki) Compound->Binding Function Functional Assays (EC50/IC50, Emax) Compound->Function Profile Pharmacological Profile (Affinity, Potency, Efficacy) Binding->Profile Function->Profile Comparison Comparison with Known Inhibitors/Activators Profile->Comparison Conclusion Conclusion on Activity and Selectivity Comparison->Conclusion

Figure 3. Logical Flow of the Benchmarking Process.

Conclusion

This guide outlines a comprehensive strategy for the initial characterization of this compound. By systematically evaluating its binding affinity and functional activity at key CNS receptors and comparing these data to well-characterized reference compounds, researchers can establish a detailed pharmacological profile. This foundational knowledge is critical for guiding further preclinical development and understanding the compound's potential therapeutic applications and liabilities. The provided protocols and visualizations serve as a robust template for conducting and presenting such a comparative study.

References

Independent Verification of 1-Indan-1-yl-piperazine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological effects of 1-Indan-1-yl-piperazine with alternative, well-characterized arylpiperazine derivatives. Due to the limited publicly available biological data for this compound, this document focuses on the known activities of structurally similar compounds to infer its likely pharmacological profile. The information presented is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key assays.

Introduction to this compound and Arylpiperazine Derivatives

This compound belongs to the broad class of arylpiperazine compounds. This class is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its members. Arylpiperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, leading to a range of central nervous system (CNS) effects. Many clinically used drugs, including antipsychotics, antidepressants, and anxiolytics, feature the arylpiperazine scaffold. The indane moiety in this compound provides a rigid, lipophilic structure that influences its interaction with receptor binding sites.

Comparative Analysis of Receptor Binding Affinities

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Arylpiperazine Derivatives

Compound/AlternativeDopamine D2Dopamine D3Serotonin 5-HT1ASerotonin 5-HT2AReference
Aripiprazole 0.340.81.93.4[1]
Clozapine 126241713[2]
Buspirone 436-1.155[2]
Vortioxetine 137391519[2]
Compound (-)-10e *47.50.57--[3]
Compound 1 48.5% inhibition @ 1µM---[4]

Note: Compound (-)-10e is a derivative from the 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol series. Compound 1 is an indazole and piperazine scaffold derivative.

Potential Biological Effects and In Vivo Models

Based on the pharmacology of related arylpiperazine derivatives, this compound is predicted to exhibit one or more of the following biological effects. Standard preclinical models used to assess these activities are described.

Antidepressant-like Activity

Many arylpiperazine derivatives exhibit antidepressant effects, often through modulation of serotonin receptors. The Forced Swim Test is a common behavioral assay to screen for potential antidepressant activity.

Table 2: Representative In Vivo Data for Antidepressant-like Effects

CompoundAssayDoseResultReference
Vortioxetine Rat Forced Swim Test10 mg/kgIncreased swimming time[2]
Buspirone Mouse Forced Swim Test10 mg/kgDecreased immobility time[2]
Antipsychotic-like Activity

Interaction with dopamine D2 receptors is a hallmark of many antipsychotic drugs. Arylpiperazines like aripiprazole act as partial agonists at D2 receptors.

Anti-inflammatory and Analgesic Activity

Some piperazine derivatives have demonstrated anti-inflammatory and analgesic properties. The carrageenan-induced paw edema model is a standard in vivo assay for acute inflammation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate independent verification and further research.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors) and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[5][6][7]

GTPγS Binding Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at a G-protein coupled receptor.

General Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

  • Assay Setup: In a multi-well plate, incubate the membranes with the test compound at various concentrations in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Incubation: Incubate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.[8]

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate. Wash the filters with ice-cold buffer.[8]

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values for agonists. For antagonists, their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.[9][10]

Forced Swim Test (Rodent Model of Depression)

Objective: To assess the antidepressant-like activity of a test compound.

Protocol (Rat):

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of approximately 30 cm.

  • Pre-test Session: On the first day, each rat is placed in the cylinder for a 15-minute swim session. This is done to induce a state of behavioral despair.[11][12][13]

  • Test Session: 24 hours after the pre-test, the animals are administered the test compound or vehicle. After a specified pre-treatment time, they are placed back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded.

  • Data Analysis: A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests antidepressant-like activity.[14][15]

Carrageenan-Induced Paw Edema (Rodent Model of Inflammation)

Objective: To evaluate the anti-inflammatory activity of a test compound.

Protocol (Rat):

  • Animal Preparation: Fast the rats overnight before the experiment.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[16][17][18]

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the drug-treated groups compared to the vehicle-treated control group.[19][20]

Signaling Pathways and Visualizations

The likely signaling pathways modulated by this compound, based on its structural class, are the dopamine and serotonin pathways.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models binding Receptor Binding Assays (Dopamine & Serotonin Receptors) functional GTPγS Binding Assay binding->functional Determine functional activity antidepressant Forced Swim Test (Antidepressant-like) functional->antidepressant Predictive validity antiinflammatory Carrageenan Paw Edema (Anti-inflammatory) functional->antiinflammatory Predictive validity compound This compound & Alternatives compound->binding Screen for receptor affinity

Caption: Experimental workflow for characterizing the biological effects of this compound.

signaling_pathway cluster_dopamine Dopamine D2 Receptor Signaling cluster_serotonin Serotonin 5-HT1A Receptor Signaling D2R D2 Receptor Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_D Neuronal Excitability, Neurotransmitter Release PKA->Cellular_Response_D Downstream Effects HT1AR 5-HT1A Receptor Gi_5HT Gi/o Protein HT1AR->Gi_5HT AC_5HT Adenylyl Cyclase Gi_5HT->AC_5HT cAMP_5HT cAMP AC_5HT->cAMP_5HT PKA_5HT Protein Kinase A cAMP_5HT->PKA_5HT Cellular_Response_S Mood Regulation, Anxiolysis PKA_5HT->Cellular_Response_S Downstream Effects Arylpiperazine Arylpiperazine (e.g., this compound) Arylpiperazine->D2R Modulates Arylpiperazine->HT1AR Modulates

Caption: Postulated signaling pathways for arylpiperazine derivatives at D2 and 5-HT1A receptors.

Conclusion

While direct experimental data on the biological effects of this compound is limited, a comparative analysis of structurally related arylpiperazine derivatives strongly suggests its potential to modulate dopaminergic and serotonergic systems. The provided experimental protocols offer a framework for the independent verification of these predicted activities. Further investigation is warranted to fully characterize the pharmacological profile of this compound and determine its therapeutic potential.

References

1-Indan-1-yl-piperazine: An Unexplored Moiety with Potential Therapeutic Relevance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases reveals a notable absence of preclinical or clinical efficacy data for the specific compound 1-Indan-1-yl-piperazine. This indicates that the compound is likely a novel chemical entity that has not yet been subjected to significant pharmacological investigation. Therefore, a direct comparative analysis of its efficacy in different models is not possible at this time.

However, the core structure of this compound is built upon the piperazine scaffold, a privileged pharmacophore in modern drug discovery.[1][2] The piperazine ring is a six-membered heterocycle containing two nitrogen atoms, and its derivatives have been successfully developed into a wide array of therapeutic agents.[3][4] This guide will provide a comparative overview of the established efficacy of various piperazine derivatives in different therapeutic areas, offering a predictive lens through which the potential of this compound might be viewed.

The Piperazine Scaffold: A Versatile Tool in Medicinal Chemistry

The piperazine moiety is a common feature in drugs targeting a broad spectrum of diseases. Its popularity stems from its unique physicochemical properties, which can be readily modified to optimize a compound's pharmacokinetic and pharmacodynamic profile.[1][5] Piperazine derivatives have demonstrated significant activity in several key therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors, leading to their use as antipsychotics, antidepressants, and anxiolytics.[6][7][8]

  • Oncology: A growing body of research highlights the potential of piperazine-containing compounds as anticancer agents, with some derivatives showing potent antiproliferative activity against various cancer cell lines.[9][10][11][12]

  • Inflammatory Diseases: Several piperazine derivatives have been investigated for their anti-inflammatory properties, showing promise in preclinical models of inflammation.[13][14][15]

  • Infectious Diseases: The piperazine scaffold is also a component of various antimicrobial and antifungal agents.[16]

The diverse biological activities of piperazine derivatives underscore the potential of novel, unexplored compounds like this compound. The indane group, a bicyclic hydrocarbon, attached to the piperazine ring represents a unique structural feature that could confer novel pharmacological properties.

Hypothetical Screening Workflow for a Novel Compound

Given the lack of data for this compound, a logical first step for researchers would be to conduct a comprehensive screening cascade to elucidate its potential therapeutic applications. The following diagram illustrates a general workflow for such an investigation.

workflow General Screening Workflow for a Novel Piperazine Derivative cluster_0 Initial Assessment cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization in_silico In Silico Prediction (ADMET, Target Prediction) synthesis Chemical Synthesis & Characterization in_silico->synthesis binding_assays Receptor/Enzyme Binding Assays synthesis->binding_assays cell_based_assays Cell-Based Functional Assays (e.g., Cytotoxicity, Proliferation) binding_assays->cell_based_assays pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) cell_based_assays->pk_studies efficacy_models Disease-Specific Animal Models pk_studies->efficacy_models toxicology Preliminary Toxicology Studies efficacy_models->toxicology sar_studies Structure-Activity Relationship (SAR) Studies toxicology->sar_studies lead_optimization Chemical Modification for Improved Properties sar_studies->lead_optimization lead_optimization->synthesis

Caption: A generalized workflow for the initial pharmacological screening of a novel chemical entity like this compound.

Comparative Efficacy of Piperazine Derivatives in Preclinical Models

While specific data for this compound is unavailable, the following tables summarize the efficacy of other piperazine derivatives in various preclinical models, providing a context for the potential therapeutic areas of interest.

Table 1: Efficacy of Piperazine Derivatives in CNS Models
Compound ClassModelKey FindingsReference
ArylpiperazinesRodent models of depression (Forced Swim Test)Reduced immobility time, suggesting antidepressant-like effects.[17]
BenzylpiperazinesRodent models of anxiety (Elevated Plus Maze)Increased time spent in open arms, indicating anxiolytic activity.[7]
PhenylpiperazinesIn vitro receptor binding assaysHigh affinity for serotonin and dopamine receptors.[18]
Table 2: Efficacy of Piperazine Derivatives in Oncology Models
Compound ClassModelKey FindingsReference
Vindoline-piperazine conjugatesHuman cancer cell lines (NCI60)Significant antiproliferative effects with low micromolar GI50 values.[9][10]
Benzothiazole-piperazinesHepatocellular, breast, and colorectal cancer cell linesInduced apoptosis and cell cycle arrest.[19]
Quinoxalinyl–piperazinesVarious human cancer cell linesInhibition of cell proliferation and induction of G2/M cell cycle arrest.[11]
Table 3: Efficacy of Piperazine Derivatives in Inflammation Models
Compound ClassModelKey FindingsReference
Pyrazole-piperazinesCarrageenan-induced paw edema in ratsReduced paw edema and levels of pro-inflammatory cytokines.[15]
Coumarin-piperazinesIn vitro assaysAntioxidant and anti-inflammatory activities.[8][16]
Novel Piperazine DerivativesLipopolysaccharide-stimulated macrophagesInhibition of nitrite and TNF-α production.[14][20]

Experimental Protocols

Due to the absence of studies on this compound, detailed experimental protocols for this specific compound cannot be provided. However, the general methodologies used to evaluate the efficacy of piperazine derivatives in the models listed above are well-established and can be found in the cited literature. For instance, the Forced Swim Test is a standard behavioral model used to screen for antidepressant activity, while the Carrageenan-induced paw edema model is a widely used assay for evaluating acute anti-inflammatory effects.

Future Directions

The therapeutic potential of this compound remains to be elucidated. The diverse biological activities of the broader piperazine class of compounds suggest that this novel molecule could exhibit interesting pharmacological properties. Future research should focus on the synthesis and systematic evaluation of this compound using a screening workflow similar to the one outlined above. Such studies will be crucial in determining its potential efficacy in various disease models and its viability as a lead compound for drug development.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of 1-Indan-1-yl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Indan-1-yl-piperazine is publicly available. The following disposal procedures are based on the known hazards of piperazine and its derivatives, as well as limited data available for this compound. This guidance is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.

This document provides essential safety and logistical information to guide the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Assessment and Safety Precautions

Based on information for this compound and related piperazine compounds, this substance should be handled as a hazardous chemical. The primary hazards are summarized in the table below.

Hazard StatementClassificationSource
H302: Harmful if swallowedAcute toxicity, oralPubChem CID 10845802 for 1-(2,3-dihydro-1H-inden-1-yl)piperazine
H315: Causes skin irritationSkin corrosion/irritationPubChem CID 10845802 for 1-(2,3-dihydro-1H-inden-1-yl)piperazine
H318: Causes serious eye damageSerious eye damage/eye irritationPubChem CID 10845802 for 1-(2,3-dihydro-1H-inden-1-yl)piperazine
H335: May cause respiratory irritationSpecific target organ toxicity, single exposurePubChem CID 10845802 for 1-(2,3-dihydro-1H-inden-1-yl)piperazine
May cause sensitization by inhalation and skin contactSensitizerGeneral for piperazine compounds
CorrosiveCorrosiveGeneral for piperazine compounds
Harmful to aquatic lifeHazardous to the aquatic environmentGeneral for piperazine compounds

Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols can be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves careful collection, labeling, and transfer to a licensed hazardous waste disposal facility.

Step 1: Waste Collection

  • Solid Waste:

    • Collect unused or contaminated this compound solid waste in a dedicated, clearly labeled, and sealable container.

    • Avoid generating dust. If the material is a fine powder, handle it with care in a fume hood.

    • Contaminated materials such as weighing paper, spatulas, and gloves should also be placed in this container.

  • Liquid Waste:

    • If this compound is in a solution, collect the waste in a compatible, sealed, and labeled container.

    • Do not mix with incompatible waste streams. Piperazine derivatives can be basic and may react with acidic solutions.

Step 2: Waste Labeling

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • List all components of the waste, including solvents and their approximate concentrations.

    • Appropriate hazard pictograms (e.g., corrosive, irritant, harmful).

    • Accumulation start date.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

Step 4: Final Disposal

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • DO NOT dispose of this compound down the drain or in regular trash.[1] Piperazine and its derivatives can be harmful to aquatic organisms.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain: For small spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Clean-up:

    • Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., water, followed by a decontaminating solution recommended by your EHS department).

    • Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Prepare Labeled Waste Container A->B C Collect Solid & Liquid Waste B->C D Segregate from Incompatible Waste C->D E Seal & Store in Secondary Containment D->E F Contact EHS for Pickup E->F G Transfer to Licensed Disposal Facility F->G Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Evacuate->Contain Cleanup Clean & Decontaminate Contain->Cleanup Report Report to EHS Cleanup->Report Report->F Dispose of Spill Waste

Caption: Logical workflow for the safe disposal of this compound.

This comprehensive guide provides the necessary procedural steps for the safe and compliant disposal of this compound. By adhering to these protocols, laboratories can maintain a safe working environment and ensure responsible chemical waste management. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

References

Personal protective equipment for handling 1-Indan-1-yl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Indan-1-yl-piperazine, a derivative of piperazine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Immediate Safety Precautions:

This compound, as a piperazine derivative, should be handled with care. Piperazine and its derivatives are classified as hazardous substances. They can be flammable solids, cause severe skin burns and eye damage, may lead to allergic skin reactions or respiratory issues, and are suspected of harming fertility.[1][2][3]

In case of exposure, immediate action is critical:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][5]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Rinse the skin with plenty of water.[4][6] Seek medical attention if irritation develops.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications
Eyes/Face Safety Goggles or Face ShieldMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hands Chemical-resistant GlovesNitrile rubber or other appropriate material.
Body Protective ClothingFlame-retardant and antistatic lab coat.[1][7]
Respiratory RespiratorA NIOSH-approved respirator is necessary if dust is generated or ventilation is inadequate.[6][8]

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step operational procedures is essential for safe handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8] An eyewash station and safety shower must be readily accessible.[8]

  • Handling: Avoid all personal contact, including inhalation of dust or fumes.[4][6] Do not eat, drink, or smoke in the handling area.[6] Keep the container tightly closed when not in use.[9]

  • Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[7] Do not allow the substance to enter drains.[8]

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste in its original container or a designated, clearly labeled, and tightly sealed waste container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]

  • Labeling and Storage: Clearly label the waste container as "Hazardous Waste" with the chemical name. Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[7][8]

  • Arranging for Disposal: Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.[7][8] Provide the Safety Data Sheet (SDS) to the disposal company.[8]

Experimental Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 spill1 Evacuate Area handle1->spill1 If Spill Occurs disp1 Collect Waste in Labeled Container handle2->disp1 handle2->spill1 If Spill Occurs disp2 Store in Designated Area disp1->disp2 disp3 Contact EHS for Disposal disp2->disp3 spill2 Don Additional PPE spill1->spill2 spill3 Contain and Absorb Spill spill2->spill3 spill4 Collect for Disposal spill3->spill4 spill4->disp1

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.